Trimethylsilyl 2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3Si/c1-14(2,3)13-10(12)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRPPPKHGUJSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60850184 | |
| Record name | Trimethylsilyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5674-98-6 | |
| Record name | Trimethylsilyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilyl 2-(trimethylsilyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsilyl 2-(trimethylsilyloxy)benzoate, the di-trimethylsilyl (di-TMS) derivative of salicylic acid. This document details experimental protocols, presents key analytical data in structured tables, and visualizes workflows for clarity. The information is intended to support researchers in the fields of analytical chemistry, metabolomics, and drug development who utilize silylation for enhancing the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS).
Introduction
Salicylic acid is a significant molecule in pharmaceuticals and a common analyte in biomedical and plant metabolomic studies. Its polar nature, stemming from the carboxylic acid and phenolic hydroxyl groups, makes it non-volatile and often requires derivatization prior to analysis by GC-MS. Silylation is a widely used chemical modification technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility, reducing polarity, and improving thermal stability.
This guide focuses on the di-TMS derivative of salicylic acid, correctly named trimethylsilyl 2-(trimethylsilyloxy)benzoate (CAS No. 3789-85-3). In this derivative, both the carboxylic acid and the phenolic hydroxyl protons are replaced by TMS groups. This process is crucial for accurate quantification and identification in complex biological matrices.
Synthesis
The synthesis of trimethylsilyl 2-(trimethylsilyloxy)benzoate is achieved by reacting salicylic acid with a suitable silylating agent. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the silylating reagent and the resulting product.[1] Several effective reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% Trimethylchlorosilane (TMCS), being one of the most common and powerful choices for GC analysis preparation.[2][3]
Reaction Scheme
The overall reaction is as follows:
Caption: Silylation of Salicylic Acid using BSTFA.
Experimental Protocol: Silylation using BSTFA for GC-MS Analysis
This protocol is adapted for the derivatization of a small-scale sample for analytical purposes.
Materials:
-
Salicylic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)[4]
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample containing salicylic acid is completely dry. Place a known quantity (e.g., 10-100 µg) into a GC vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen. Protic solvents like methanol must be absent as they will react with the reagent.[4]
-
Reagent Addition: To the dried sample, add 50 µL of an aprotic solvent such as pyridine. Pyridine can also act as a basic catalyst, accelerating the reaction with sterically hindered groups.[4]
-
Silylating Agent Addition: Add 50 µL of BSTFA (+ 1% TMCS) to the vial.[2] The amount of reagent should be in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 20-30 minutes.[2][4] The heating step ensures the complete derivatization of both functional groups.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The byproducts of the BSTFA reaction are volatile and generally do not interfere with the analysis.[3]
Characterization
The successful synthesis of trimethylsilyl 2-(trimethylsilyloxy)benzoate is confirmed through various analytical techniques. The key is to demonstrate the absence of active hydrogens from the hydroxyl and carboxyl groups and the presence of the two TMS moieties.
Caption: Analytical workflow for product characterization.
Gas Chromatography (GC)
Gas chromatography separates the derivatized product from any remaining impurities. The retention of the compound is highly reproducible on a given column and can be reported using the Kovats retention index (RI).
Table 1: Kovats Retention Indices for Trimethylsilyl 2-(trimethylsilyloxy)benzoate
| Column Type | Retention Index (RI) | Reference |
|---|---|---|
| Standard Non-Polar | 1502 | [5] |
| Standard Non-Polar | 1505 | [5] |
| Standard Non-Polar | 1507 | [5] |
| Standard Non-Polar | 1508 | [5] |
| Standard Non-Polar | 1510 | [5] |
| Semi-Standard Non-Polar | 1519 | [5] |
| Semi-Standard Non-Polar | 1520 | [5] |
| Semi-Standard Non-Polar | 1521 | [5] |
| Semi-Standard Non-Polar | 1522 | [5] |
| Semi-Standard Non-Polar | 1524 | [5] |
| Semi-Standard Non-Polar | 1525 | [5] |
| Semi-Standard Non-Polar | 1528 | [5] |
Note: Variations in reported RI values are due to different experimental conditions and column manufacturers.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is used to identify the compound by its characteristic fragmentation pattern. The molecular ion and key fragments confirm the structure and molecular weight.
Table 2: Key Mass Spectral Data for Trimethylsilyl 2-(trimethylsilyloxy)benzoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O₃Si₂ | [5] |
| Molecular Weight | 282.48 g/mol | [5] |
| Major Fragment Ions (m/z) | Relative Intensity | |
| 267 | 100.0 (Base Peak) | |
| 209 | ~20 | |
| 193 | - | |
| 147 | - |
| 73 | High | |
Interpretation of Fragments:
-
m/z 267: Loss of a methyl group ([M-15]⁺), a characteristic fragmentation for TMS compounds. This is often the base peak.
-
m/z 209: Further fragmentation, potentially loss of the ester TMS group.
-
m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, a hallmark of TMS derivatives.
Infrared (IR) Spectroscopy
Expected Spectral Changes:
-
Disappearance of O-H Stretch: The most significant change is the disappearance of the very broad absorption band from ~2500-3500 cm⁻¹, which corresponds to the hydrogen-bonded O-H stretching of the carboxylic acid and phenolic groups in salicylic acid.
-
Appearance of Si-O and Si-C Bands: New, strong peaks will appear. These include:
-
C-O-Si stretching: Typically observed in the 1000-1250 cm⁻¹ region.
-
Si-CH₃ rocking and symmetric deformation: Strong bands usually appear around 1250 cm⁻¹ and in the 750-900 cm⁻¹ range.
-
-
Carbonyl (C=O) Stretch Shift: The C=O stretching frequency of the carboxylic acid in salicylic acid (around 1650-1680 cm⁻¹) will shift upon conversion to the silyl ester. The new silyl ester C=O stretch is expected to appear at a higher wavenumber, typically in the 1710-1730 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR spectra for trimethylsilyl 2-(trimethylsilyloxy)benzoate are not widely published. However, based on the known structure, the expected chemical shifts can be predicted.
Expected ¹H NMR Resonances:
-
δ ~0.1-0.4 ppm: Two sharp singlets, each integrating to 9 protons, corresponding to the two different -Si(CH₃)₃ groups. One signal will be for the silyl ester and the other for the silyl ether.
-
δ ~6.5-8.0 ppm: A complex series of multiplets for the four protons on the aromatic ring.
Expected ¹³C NMR Resonances:
-
δ ~0-2 ppm: Two signals for the methyl carbons of the two TMS groups.
-
δ ~110-165 ppm: Six distinct signals for the aromatic carbons.
-
δ ~165-175 ppm: One signal for the carbonyl carbon of the silyl ester.
Confirmation of the structure would involve 2D NMR experiments (e.g., HSQC, HMBC) to establish correlations between protons and carbons.
References
- 1. Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3789-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Salicylic acid, 2TMS derivative [webbook.nist.gov]
- 3. Salicylic acid, 2TMS derivative [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salicylic acid [webbook.nist.gov]
An In-depth Technical Guide on Trimethylsilyl 2-hydroxybenzoate and its Persilylated Analogue
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Trimethylsilyl 2-hydroxybenzoate (mono-silylated salicylic acid) is scarce in publicly accessible literature. This guide provides comprehensive data on the closely related and well-documented persilylated analogue, Trimethylsilyl 2-(trimethylsilyloxy)benzoate, and offers scientifically grounded predictions and proposed methodologies for the synthesis and characterization of the mono-silylated title compound.
Introduction
Silylation is a common chemical process that involves the introduction of a silyl group into a molecule, typically to protect a reactive functional group. In the context of salicylic acid, a molecule with both a carboxylic acid and a phenolic hydroxyl group, silylation can occur at one or both of these sites. While the persilylated derivative, Trimethylsilyl 2-(trimethylsilyloxy)benzoate, is well-characterized and frequently encountered as a derivative in gas chromatography-mass spectrometry (GC-MS) analysis, the mono-silylated this compound is less so. This guide aims to provide a detailed overview of the known properties of the persilylated compound and a theoretical framework for the synthesis and properties of the mono-silylated analogue, which may serve as a valuable intermediate in organic synthesis and drug development.
Physical and Chemical Properties of Trimethylsilyl 2-(trimethylsilyloxy)benzoate
The following tables summarize the key physical and chemical properties of the persilylated derivative of salicylic acid, Trimethylsilyl 2-(trimethylsilyloxy)benzoate.[1][2]
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 3789-85-3 | [1][2] |
| Molecular Formula | C13H22O3Si2 | [1][2] |
| Molecular Weight | 282.48 g/mol | [2] |
| IUPAC Name | trimethylsilyl 2-(trimethylsilyloxy)benzoate | [2] |
Table 2: Chromatographic and Spectroscopic Data
| Data Type | Values | Reference |
| Kovats Retention Index (Standard non-polar) | 1505, 1507, 1502, 1510, 1508 | [2] |
| Mass Spectrometry (GC-MS, Top 5 Peaks m/z) | 267, 268, 209, 149, 45 | [2] |
Experimental Protocols
Proposed Synthesis of this compound (Selective Silylation)
The selective silylation of the carboxylic acid group of salicylic acid in the presence of the phenolic hydroxyl group can be challenging due to the similar reactivity of both groups towards many silylating agents. A successful protocol would likely involve a sterically hindered silylating agent and carefully controlled reaction conditions to favor the more accessible carboxylic acid proton.
Objective: To selectively silylate the carboxylic acid group of salicylic acid to yield this compound.
Materials:
-
Salicylic acid
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or a similar sterically hindered silylating agent
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add salicylic acid (1 equivalent).
-
Dissolution: Dissolve the salicylic acid in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Silylating Agent Addition: Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.05 equivalents) dropwise to the stirring solution at 0 °C (ice bath). The use of a slightly sub-stoichiometric amount of the silylating agent can help to minimize the formation of the di-silylated product.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis after quenching with a proton source. The reaction is expected to be rapid.
-
Work-up: Once the reaction is complete (disappearance of starting material and minimal formation of the di-silylated product), quench the reaction by the addition of a small amount of saturated aqueous ammonium chloride.
-
Extraction: Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound.
Silylation for GC-MS Analysis (Persilylation)
For analytical purposes, complete derivatization to the volatile Trimethylsilyl 2-(trimethylsilyloxy)benzoate is often desired.
Objective: To convert salicylic acid to its persilylated derivative for GC-MS analysis.
Materials:
-
Salicylic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
-
GC vial
Methodology:
-
Sample Preparation: Place a known amount of the salicylic acid sample into a GC vial.
-
Solvent Addition: Add a small volume of anhydrous pyridine to dissolve the sample.
-
Silylating Agent Addition: Add an excess of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Mandatory Visualizations
Caption: Proposed workflow for the selective synthesis of this compound.
Caption: Hydrolysis of this compound to salicylic acid.
Chemical Reactivity and Signaling Pathways
Reactivity of this compound:
Silyl esters are known to be sensitive to hydrolysis, and this compound is expected to be readily cleaved by water to regenerate salicylic acid and trimethylsilanol.[3] This reactivity makes it a useful protecting group for the carboxylic acid functionality, as it can be removed under mild conditions. The rate of hydrolysis is influenced by pH and the steric bulk of the silyl group. The presence of the ortho-hydroxyl group may also influence the reactivity through intramolecular hydrogen bonding.
Signaling Pathways:
As this compound is primarily a synthetic intermediate or a derivative for analytical purposes, there is no known direct involvement in biological signaling pathways. However, as a prodrug, it would be expected to hydrolyze to salicylic acid, which has well-documented anti-inflammatory and analgesic properties. The signaling pathways of salicylic acid are extensive and include the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
This technical guide provides a comprehensive overview based on available data and established chemical principles. Further experimental validation is necessary to confirm the properties and optimal synthesis conditions for this compound.
References
Unveiling Trimethylsilyl 2-hydroxybenzoate: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on Trimethylsilyl 2-hydroxybenzoate, a silylated derivative of salicylic acid. This guide details its chemical identity, properties, and relevant technical information.
Core Chemical Data
This compound, in its fully derivatized form where both the hydroxyl and carboxylic acid groups are silylated, is chemically known as trimethylsilyl 2-(trimethylsilyloxy)benzoate. This derivatization is a common practice in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to increase the volatility and thermal stability of the parent compound, salicylic acid.
| Identifier | Value | Reference |
| Chemical Name | trimethylsilyl 2-(trimethylsilyloxy)benzoate | [1][2] |
| CAS Number | 3789-85-3 | [1] |
| Molecular Formula | C13H22O3Si2 | [1] |
| Molecular Weight | 282.48 g/mol | [1][3] |
| Synonyms | Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester; Salicylic acid, di-TMS; Bis(trimethylsilyl) salicylic acid | [1] |
Experimental Protocols
The primary application of this compound formation is in the analytical derivatization of salicylic acid. Below is a generalized protocol for this silylation process for subsequent GC-MS analysis.
Objective: To prepare a volatile derivative of salicylic acid for GC-MS analysis.
Materials:
-
Salicylic acid standard or sample extract
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of salicylic acid standard or place a dried sample extract into a reaction vial.
-
Reagent Addition: Add a precise volume of the anhydrous solvent to dissolve the sample.
-
Silylation: Introduce an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) to the vial. The molar excess should be sufficient to ensure complete derivatization of all active hydrogens.
-
Reaction: Tightly cap the vial and heat at a controlled temperature (typically 60-80 °C) for a specified duration (e.g., 30-60 minutes). The optimal temperature and time may vary depending on the specific silylating agent and the sample matrix.
-
Analysis: After cooling to room temperature, a specific volume of the derivatized sample is injected into the GC-MS for analysis.
Logical Workflow for Derivatization and Analysis:
Signaling Pathways and Biological Activity
As a derivatized analytical standard, this compound itself is not typically studied for its direct biological activity or involvement in signaling pathways. The focus of research remains on its parent compound, salicylic acid. Salicylic acid is a well-known phytohormone in plants involved in signaling pathways related to plant growth, development, and defense against pathogens. In pharmacology, salicylic acid is a key metabolite of acetylsalicylic acid (aspirin) and is known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Simplified Salicylic Acid Mode of Action:
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Data for Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Trimethylsilyl 2-hydroxybenzoate. Due to the limited availability of experimental data for this specific monosilylated derivative of salicylic acid, this document presents a combination of available data for a closely related compound and predicted data for the target molecule. A generalized experimental protocol for NMR analysis of silylated compounds is also included.
Data Presentation
Table 1: Experimental ¹³C NMR Data for Trimethylsilyl 2-trimethylsilyloxybenzoate
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 122.9 |
| C2 | 152.8 |
| C3 | 120.0 |
| C4 | 133.5 |
| C5 | 123.5 |
| C6 | 131.0 |
| C=O | 165.7 |
| Si(CH₃)₃ (ester) | 0.5 |
| Si(CH₃)₃ (ether) | 0.9 |
Source: Wiley-VCH GmbH, retrieved from PubChem.[1] The specific instrument was a Bruker WH-90.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
To provide valuable information for researchers, the following tables contain predicted ¹H and ¹³C NMR chemical shifts for the target molecule, this compound. These predictions are based on computational models and should be confirmed with experimental data.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Si(CH₃)₃ | 0.3 - 0.5 | Singlet |
| Aromatic H (multiple) | 6.8 - 8.0 | Multiplets |
| OH | 9.0 - 11.0 | Broad Singlet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| Si(CH₃)₃ | ~0 |
| C1 (C-COOH) | ~118 |
| C2 (C-OH) | ~160 |
| C3 | ~117 |
| C4 | ~136 |
| C5 | ~120 |
| C6 | ~130 |
| C=O | ~170 |
Experimental Protocols
A specific experimental protocol for the NMR analysis of this compound is not available. However, a general protocol for acquiring NMR spectra of silylated organic compounds can be followed.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the silylated compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[2][3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C for better resolution.[4]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Mandatory Visualization
As no specific signaling pathways involving this compound are described in the literature, a logical workflow for a general NMR experiment is provided below.
Caption: A flowchart illustrating the major steps in a typical NMR experiment.
References
- 1. Trimethylsilyl 2-trimethylsilyloxybenzoate | C13H22O3Si2 | CID 520871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Trimethylsilyl 2-hydroxybenzoate, specifically the di-trimethylsilyl (di-TMS) derivative where both the carboxylic acid and hydroxyl moieties of salicylic acid are silylated. Understanding this fragmentation is crucial for the unambiguous identification and quantification of salicylic acid in complex biological and chemical matrices using gas chromatography-mass spectrometry (GC-MS).
Introduction
Salicylic acid, a key metabolite and therapeutic agent, is often derivatized to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective derivatization technique.[1] The resulting di-TMS derivative of salicylic acid, trimethylsilyl 2-(trimethylsilyloxy)benzoate, exhibits a characteristic fragmentation pattern under electron ionization. This guide details the major fragment ions, proposes a fragmentation pathway, and provides a typical experimental protocol for its analysis. The molecular formula of this derivative is C13H22O3Si2, and its molecular weight is 282.48 g/mol .[2][3]
Mass Spectrometric Fragmentation Pattern
The 70 eV electron ionization mass spectrum of trimethylsilyl 2-(trimethylsilyloxy)benzoate is characterized by several key fragment ions. The interaction between the two adjacent trimethylsilyl groups, known as the "ortho effect," significantly influences the fragmentation pathways, leading to a distinct mass spectrum compared to its meta and para isomers.[4]
Quantitative Data of Major Fragment Ions
The following table summarizes the most significant ions observed in the EI-mass spectrum of di-TMS salicylic acid, their mass-to-charge ratio (m/z), and their typical relative intensities.
| m/z | Proposed Ion Structure/Fragment Lost | Relative Intensity (%) |
| 282 | [M]+• (Molecular Ion) | Low |
| 267 | [M - CH3]+ | High |
| 193 | [M - COOSi(CH3)3]+ | Moderate |
| 179 | [M - CH3 - (CH3)2SiO]+• | Moderate |
| 165 | [Fragment from m/z 193 - CO] | Low |
| 147 | [(CH3)3Si-O-Si(CH3)2]+ | Moderate to High |
| 119 | [COOSi(CH3)3]+ | Low |
| 73 | [Si(CH3)3]+ | High (Often Base Peak) |
Note: Relative intensities can vary depending on the specific instrumentation and analytical conditions.
Fragmentation Pathway
The fragmentation of trimethylsilyl 2-(trimethylsilyloxy)benzoate is initiated by the ionization of the molecule. The subsequent fragmentation is driven by the formation of stable ions and neutral losses. The ortho-positioning of the silylated hydroxyl and carboxyl groups facilitates specific rearrangement reactions.
A key fragmentation pathway involves the initial loss of a methyl radical (CH3•) from one of the TMS groups to form the abundant ion at m/z 267.[4] Further fragmentation can proceed through various routes, including the loss of a trimethylsiloxycarbonyl radical or rearrangements involving both silyl groups. The formation of the highly stable trimethylsilyl cation at m/z 73 is a dominant process for many TMS-derivatized compounds.[4][5] Another significant fragment at m/z 147 corresponds to the pentamethylsiloxanyl cation, which is characteristic of molecules with two nearby TMS groups.[4] A diagnostically important fragmentation for ortho-isomers is the elimination of trimethylsilanol ([M-(CH3)3SiOH]+•).[4]
The following diagram illustrates the proposed major fragmentation pathways.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Trimethylsilyl 2-hydroxybenzoate
Abstract
Trimethylsilyl 2-hydroxybenzoate, a silyl ester derivative of the ubiquitous salicylic acid, is a compound of interest in organic synthesis and pharmaceutical development, often serving as a protected intermediate. Infrared (IR) spectroscopy is a fundamental analytical technique for its structural elucidation and for monitoring its synthesis. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. Due to the limited availability of direct experimental spectra in public literature, this document consolidates data from its parent compound, salicylic acid, and analogous organosilicon compounds to present a predictive yet comprehensive spectral analysis. It includes a detailed experimental protocol for its synthesis and subsequent FTIR analysis, alongside a visual workflow to aid researchers in their practical applications.
Predicted Infrared Spectral Data
The conversion of the carboxylic acid group of salicylic acid to a trimethylsilyl ester introduces distinct changes in the IR spectrum. The disappearance of the broad O-H absorption from the carboxylic acid and the appearance of characteristic Si-C and Si-O bands are key indicators of a successful silylation. The phenolic O-H group remains, providing a useful diagnostic peak.
The table below summarizes the principal absorption bands anticipated in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment & Analysis |
| ~3200 - 3500 | Medium, Broad | O-H Stretch | Phenolic Hydroxyl: This band arises from the stretching of the remaining hydroxyl group on the benzene ring. Its position and broadness are influenced by intermolecular hydrogen bonding. |
| ~3000 - 3100 | Weak-Medium | C-H Stretch | Aromatic C-H: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |
| ~2960, ~2900 | Weak-Medium | C-H Stretch | Aliphatic C-H: Asymmetric and symmetric stretching of the C-H bonds in the nine methyl groups of the trimethylsilyl (-Si(CH₃)₃) moiety. |
| ~1715 - 1735 | Strong, Sharp | C=O Stretch | Silyl Ester Carbonyl: This is a critical band. The carbonyl stretch of a silyl ester is typically found at a higher wavenumber compared to the hydrogen-bonded carboxylic acid (~1650-1670 cm⁻¹ in salicylic acid). Its sharp intensity is a strong indicator of the ester formation. |
| ~1580 - 1610 | Medium | C=C Stretch | Aromatic Ring: Stretching vibrations within the benzene ring. |
| ~1450 - 1490 | Medium | C=C Stretch | Aromatic Ring: Additional skeletal stretching vibrations of the aromatic ring. |
| ~1250 | Strong | Si-CH₃ Bend | Symmetric Deformation (Umbrella Mode): A highly characteristic and strong absorption for the trimethylsilyl group. |
| ~1100 - 1200 | Strong | C-O Stretch | Ester C-O: Stretching of the C-O single bond within the silyl ester group. |
| ~840 | Strong | Si-C Stretch / CH₃ Rock | Trimethylsilyl Group: Another very strong, characteristic band for the -Si(CH₃)₃ group, often attributed to a combination of Si-C stretching and methyl group rocking. |
| ~750 - 760 | Strong | C-H Bend | Ortho-disubstituted Aromatic Ring: Out-of-plane C-H bending ("waving") characteristic of 1,2-disubstituted benzene rings. |
Experimental Protocols
A robust experimental plan is crucial for the successful synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes a common method for silylating a carboxylic acid in the presence of a phenol, selectively reacting with the more acidic proton.
Materials:
-
Salicylic Acid (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser and drying tube (or nitrogen atmosphere)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid.
-
Add the anhydrous solvent to dissolve the salicylic acid. Gentle warming may be required.
-
Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) to the solution at room temperature with vigorous stirring.
-
The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for preliminary IR analysis, looking for the disappearance of the broad carboxylic acid O-H band.
-
Upon completion, the solvent and the volatile by-product (N-trimethylsilylacetamide) can be removed under reduced pressure (rotary evaporation) to yield the crude product.
-
Further purification, if necessary, can be achieved via vacuum distillation or chromatography.
FTIR Spectrum Acquisition
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (Liquid/Oil Sample):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a solvent like anhydrous acetone or isopropanol and allowing them to dry completely.
-
Place one to two drops of the synthesized this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates. Avoid air bubbles.
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Place the sample holder with the prepared sample into the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the resulting spectrum by performing a background subtraction and annotating the significant peaks.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from starting materials to final product characterization.
Caption: Synthesis and Analysis Workflow for this compound.
An In-depth Technical Guide on the Stability and Degradation Pathways of Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of trimethylsilyl 2-hydroxybenzoate. Drawing upon established principles of silyl ether and silyl ester chemistry, this document outlines the key factors influencing the compound's stability, its likely degradation mechanisms, and detailed experimental protocols for its analysis.
Introduction
This compound, also known as trimethylsilyl salicylate, is a silylated derivative of salicylic acid. The introduction of the trimethylsilyl (TMS) group to both the carboxylic acid and hydroxyl moieties significantly alters the molecule's physicochemical properties, primarily increasing its lipophilicity and volatility, which is advantageous for analytical methods such as gas chromatography-mass spectrometry (GC-MS). However, the TMS group is primarily used as a protecting group in organic synthesis and is known for its lability, particularly its susceptibility to hydrolysis. Understanding the stability and degradation of this compound is crucial for its proper handling, storage, and application in various scientific contexts, including drug development and metabolomics.
Chemical Stability
The stability of this compound is predominantly governed by the integrity of the two silyl ether linkages: a silyl ester (R-C(=O)-O-Si(CH₃)₃) and a silyl ether (R-O-Si(CH₃)₃). Both functional groups are susceptible to cleavage under various conditions.
2.1. Hydrolytic Stability
Hydrolysis is the primary degradation pathway for this compound. The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the Si-O bonds, regenerating salicylic acid and trimethylsilanol, which in turn can dimerize to form hexamethyldisiloxane.
-
Acid-Catalyzed Hydrolysis: In acidic environments, the oxygen atom of the silyl ether or silyl ester is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.
-
Neutral Conditions: While more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate. The presence of moisture is the key factor.
The relative stability of silyl ethers is generally much lower than that of other protecting groups, with TMS being one of the most labile. The stability of silyl ethers toward acidic media generally follows the order: TMS < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). A similar trend is observed under basic conditions.
2.2. Thermal Stability
This compound is sufficiently volatile and thermally stable for analysis by GC-MS, where inlet temperatures can reach 250-300°C. However, prolonged exposure to high temperatures, especially in the presence of moisture or catalytic impurities, can promote degradation.
2.3. Photostability
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis, which proceeds in a stepwise manner.
3.1. Primary Degradation
The initial degradation step involves the hydrolysis of one of the trimethylsilyl groups. The silyl ester linkage is generally more susceptible to hydrolysis than the phenolic silyl ether. This results in the formation of 2-(trimethylsilyloxy)benzoic acid.
3.2. Secondary Degradation
The intermediate, 2-(trimethylsilyloxy)benzoic acid, will subsequently undergo hydrolysis of the remaining silyl ether bond to yield salicylic acid (2-hydroxybenzoic acid) as the final organic degradation product.
3.3. Inorganic Byproducts
The cleavage of each trimethylsilyl group produces one molecule of trimethylsilanol ((CH₃)₃SiOH). Trimethylsilanol is unstable and readily undergoes condensation to form the more stable hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and water.
Diagram of the Hydrolytic Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway of this compound.
Data Presentation
While specific quantitative data for the stability of this compound is not available in the literature, the following table provides a qualitative summary based on the known behavior of trimethylsilyl ethers and esters.
| Condition | Stability | Primary Degradation Products |
| Acidic (pH < 5) | Highly Labile | Salicylic acid, Trimethylsilanol, Hexamethyldisiloxane |
| Neutral (pH 6-8) | Moderately Stable (sensitive to moisture) | 2-(trimethylsilyloxy)benzoic acid, Salicylic acid |
| Basic (pH > 9) | Highly Labile | Salicylate salt, Trimethylsilanol, Hexamethyldisiloxane |
| Elevated Temp. | Stable in anhydrous conditions | Decomposition may occur in the presence of moisture |
| UV Light | Potentially Labile | Potential for photodegradation products of the salicylate core |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the stability of this compound.
5.1. Synthesis of this compound
Materials:
-
Salicylic acid
-
Bis(trimethylsilyl)acetamide (BSA) or a mixture of trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve salicylic acid in the chosen anhydrous solvent.
-
Add an excess of the silylating agent (e.g., 2.2 equivalents of BSA or 2.2 equivalents of TMSCl and 2.2 equivalents of triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and excess reagents can be removed under reduced pressure. If a base like triethylamine was used, the resulting hydrochloride salt can be removed by filtration.
-
The crude product can be purified by distillation under reduced pressure or used directly if purity is sufficient for subsequent experiments.
5.2. Stability Testing Protocol (Hydrolysis)
Materials:
-
Purified this compound
-
Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)
-
A suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Internal standard for quantitative analysis (e.g., a stable silylated compound not expected to be present in the sample)
-
Analytical instrumentation: GC-MS or HPLC
Procedure:
-
Prepare stock solutions of this compound and the internal standard in an anhydrous organic solvent.
-
In a series of vials, add a known amount of the stock solution to the buffered aqueous solutions at different pH values.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in designated vials by adding an organic extraction solvent and rapidly extracting the remaining this compound and any degradation products.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Analyze the samples by GC-MS (after silylation of any partially hydrolyzed products to ensure volatility) or HPLC to quantify the disappearance of the parent compound and the appearance of salicylic acid.
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life) at each pH.
Diagram of the Experimental Workflow for Stability Testing
Caption: General workflow for assessing the hydrolytic stability of this compound.
Conclusion
This compound is a compound with limited stability, primarily due to the hydrolytic lability of its silyl ether and silyl ester functional groups. Its degradation is highly dependent on the presence of moisture and is accelerated by acidic or basic conditions, leading to the formation of salicylic acid and hexamethyldisiloxane. For applications requiring the intact molecule, such as in GC-MS analysis, it is imperative to maintain anhydrous conditions. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of the stability of this compound, enabling researchers to better understand its properties and limitations in their specific applications.
An In-Depth Technical Guide to Determining the Solubility of Trimethylsilyl 2-hydroxybenzoate in Common Organic Solvents
LACK OF PUBLISHED DATA
Extensive literature searches did not yield specific quantitative data on the solubility of Trimethylsilyl 2-hydroxybenzoate in common organic solvents. This technical guide therefore provides a comprehensive framework of experimental protocols for researchers to determine these solubility parameters.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a silyl ether derivative of salicylic acid. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis, valued for their ease of installation and removal under mild conditions. The solubility of this compound is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in various organic solvents is essential for its effective application in research and development.
This guide outlines standardized experimental procedures to qualitatively and quantitatively determine the solubility of this compound in a range of common organic solvents.
Experimental Protocols
The following protocols are synthesized from established methods for determining the solubility of organic compounds.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: A range of analytical grade common organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons).
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Sample Preparation: Weigh approximately 10 mg of this compound into a glass vial.
-
Solvent Addition: Add 1 mL of the selected organic solvent to the vial.
-
Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture to a specified temperature (e.g., 40°C) and observe any changes in solubility.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Presentation
While specific data for this compound is not currently available, the following table provides a template for presenting experimentally determined solubility data.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Alcohols | Methanol | 25 | ||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Ketones | Acetone | 25 | ||
| Methyl Ethyl Ketone | 25 | |||
| Esters | Ethyl Acetate | 25 | ||
| Ethers | Diethyl Ether | 25 | ||
| Tetrahydrofuran | 25 | |||
| Hydrocarbons | Hexane | 25 | ||
| Toluene | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
An In-depth Technical Guide on Trimethylsilyl 2-hydroxybenzoate
for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical and physical properties of Trimethylsilyl 2-hydroxybenzoate, a derivative of salicylic acid. Despite a comprehensive search of scientific databases and literature, the experimental crystal structure of this compound has not been determined or is not publicly available. Consequently, this document provides a summary of its computed physicochemical properties, information on related silylated compounds, and a general overview of the methodologies used for the synthesis and crystal structure determination of similar small molecules. This guide is intended to be a resource for researchers interested in the potential applications of this compound in drug development and materials science, while clearly noting the current data gap regarding its solid-state structure.
Introduction
This compound, also known as trimethylsilyl salicylate, is an organic compound where a trimethylsilyl group is attached to the carboxylic acid moiety of salicylic acid. The introduction of the trimethylsilyl group can significantly alter the physicochemical properties of the parent molecule, such as its solubility, volatility, and stability.[1] These modifications are of interest in various fields, including drug delivery, where silylation can be used to create prodrugs with enhanced bioavailability, and in analytical chemistry, as it can make compounds more amenable to techniques like gas chromatography-mass spectrometry (GC-MS).[1]
This guide aims to provide a detailed overview of the available technical data for this compound. However, it is crucial to state at the outset that a definitive crystal structure, determined through methods such as X-ray crystallography, is not present in the accessible scientific literature or crystallographic databases. The information presented herein is compiled from computational data and literature on closely related compounds.
Physicochemical Properties
While experimental crystallographic data is unavailable, several physicochemical properties of this compound and its di-silylated analog, Trimethylsilyl 2-trimethylsilyloxybenzoate, have been computed and are available in public databases.
Table 1: Computed Physicochemical Properties
| Property | This compound | Trimethylsilyl 2-trimethylsilyloxybenzoate | Data Source |
| Molecular Formula | C10H14O3Si | C13H22O3Si2 | PubChem |
| Molecular Weight | 210.30 g/mol | 282.48 g/mol | PubChem |
| IUPAC Name | This compound | trimethylsilyl 2-(trimethylsilyloxy)benzoate | PubChem |
| CAS Number | 2078-12-8 (related) | 3789-85-3 | PubChem[2] |
| InChIKey | VFFKJOXNCSJSAQ-UHFFFAOYSA-N (related) | BNAGIDDOEKUJRZ-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C--INVALID-LINK--(C)OC(=O)C1=CC=CC=C1O | C--INVALID-LINK--(C)OC1=CC=CC=C1C(=O)O--INVALID-LINK--(C)C | PubChem[2] |
Note: Some data for this compound is inferred from related known compounds as direct experimental data is scarce.
Synthesis and Experimental Protocols
General Synthesis of Silyl Esters
A common method for the synthesis of trimethylsilyl esters is the reaction of a carboxylic acid with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA), often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct when using TMSCl.
Reaction Scheme:
R-COOH + (CH₃)₃SiCl → R-COO-Si(CH₃)₃ + HCl
General Protocol:
-
The carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).
-
A base (e.g., triethylamine, typically 1.1 equivalents) is added to the solution.
-
The trimethylsilylating agent (e.g., trimethylsilyl chloride, typically 1.1 equivalents) is added dropwise to the stirred solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 1-24 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is typically filtered to remove the salt byproduct (e.g., triethylammonium chloride).
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or chromatography if necessary.
General Protocol for Single Crystal Growth
For a compound that is solid at room temperature, single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of method depends on the compound's solubility and stability.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals.
Workflow for Crystal Structure Determination
As the experimental crystal structure for this compound is not available, the following diagram illustrates the general workflow that would be followed to determine its crystal structure.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Conclusion
While this compound presents an interesting target for study due to the property-modifying effects of silylation on salicylic acid, a fundamental piece of its characterization – its crystal structure – remains undetermined or unreported in the public domain. This guide has provided the available computed data and outlined the general experimental procedures that would be necessary for its synthesis and crystallographic analysis. The lack of experimental structural data highlights an opportunity for further research to fill this knowledge gap, which would be invaluable for understanding its solid-state properties and for the rational design of new materials and pharmaceutical agents based on this scaffold. Future work should focus on the successful synthesis, purification, and crystallization of this compound to enable its full structural elucidation by single-crystal X-ray diffraction.
References
A Technical Guide to Quantum Chemical Calculations on Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Trimethylsilyl 2-hydroxybenzoate. This molecule, a silylated derivative of salicylic acid, is of interest in fields ranging from analytical chemistry to drug development, where understanding its conformational landscape, reactivity, and spectral signatures is crucial. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting a framework for in-silico analysis. While direct, comprehensive computational studies on this compound are not extensively published, this guide synthesizes established quantum chemical methods applied to analogous molecules, such as other silylated compounds and benzoate derivatives, to provide a robust protocol for future research. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a widely used and reliable method for such investigations.[1][2][3] All data is presented in a structured format to facilitate comparison and interpretation, and logical workflows are visualized to enhance understanding.
Introduction
Salicylates, both natural and synthetic, are a class of compounds with significant pharmacological relevance, known for their anti-inflammatory, analgesic, and other therapeutic properties.[4] The chemical modification of salicylates, such as through trimethylsilylation, is a common practice in analytical techniques like gas chromatography-mass spectrometry (GC-MS) to increase volatility and thermal stability.[5][6] Beyond its analytical utility, the introduction of a trimethylsilyl (TMS) group can also modulate the chemical and biological properties of the parent molecule.
Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of this compound at the atomic level. These in-silico methods can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] Such data is invaluable for understanding the molecule's stability, reactivity, and spectroscopic behavior.
This guide details the application of Density Functional Theory (DFT) for the comprehensive computational analysis of this compound.
Computational Methodology (Experimental Protocols)
The following protocols describe a robust computational workflow for the quantum chemical analysis of this compound, based on methods proven effective for similar molecules.[1][2][3]
Software
All quantum chemical calculations can be performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan. Visualization of molecular structures and orbitals can be achieved with programs like GaussView, Avogadro, or Chemcraft.
Molecular Structure Optimization
-
Initial Structure Construction: The initial 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT) with the B3LYP functional. The B3LYP functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.[1][2]
-
Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is employed to provide sufficient flexibility for describing the electron distribution.[3]
-
Convergence Criteria: Optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis
-
Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectral Prediction: The calculated frequencies, along with their corresponding intensities (for IR) and Raman activities, can be used to predict the infrared and Raman spectra of the molecule.[1] A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated harmonic frequencies to better match experimental data.
NMR Chemical Shift Calculation
-
GIAO Method: 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[1]
-
Level of Theory: The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry.
-
Referencing: The calculated isotropic shielding values are referenced against the shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).
Electronic Properties Analysis
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined, which is an indicator of the molecule's chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.[3]
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=O | ~ 1.22 Å |
| C-O(H) | ~ 1.35 Å | |
| O-Si | ~ 1.65 Å | |
| Si-C(H3) | ~ 1.88 Å | |
| Bond Angle | O=C-O | ~ 125° |
| C-O-Si | ~ 130° | |
| Dihedral Angle | C-C-O-Si | ~ 180° (for planarity) |
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Predicted IR Intensity |
| O-H Stretch | ~ 3400 | High |
| C-H Stretch (Aromatic) | ~ 3100-3000 | Medium |
| C=O Stretch | ~ 1700 | Very High |
| C-O Stretch | ~ 1250 | High |
| Si-O Stretch | ~ 950 | High |
| Si-C Stretch | ~ 850 | Medium |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (δ, ppm) |
| ¹H (Si-(CH₃)₃) | ~ 0.3 |
| ¹H (Aromatic) | ~ 6.8 - 8.0 |
| ¹H (O-H) | ~ 11.0 |
| ¹³C (Si-(CH₃)₃) | ~ 0.0 |
| ¹³C (Aromatic) | ~ 115 - 160 |
| ¹³C (C=O) | ~ 170 |
Table 4: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 |
| Dipole Moment | ~ 2.5 Debye |
Visualizations
The following diagrams illustrate the logical workflow of the computational study and the conceptual relationship of the calculated electronic properties.
Caption: A logical workflow for the quantum chemical analysis of this compound.
Caption: Conceptual diagram of frontier molecular orbitals and their relation to chemical reactivity.
Conclusion
This technical guide has outlined a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. The detailed protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and electronic property analysis provide a clear roadmap for researchers. The application of these computational methods will yield valuable data on the structural and electronic characteristics of the molecule, which can aid in the interpretation of experimental data and provide insights into its reactivity and potential applications in drug development and other scientific disciplines. The structured presentation of expected data and visual workflows serves as a practical resource for planning and executing such computational studies.
References
- 1. elixirpublishers.com [elixirpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols: Trimethylsilyl 2-hydroxybenzoate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the use of protecting groups is a fundamental strategy to temporarily mask reactive functional groups. The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl and carboxylic acid functionalities due to the ease of its introduction and removal under mild conditions. This document provides detailed application notes and protocols for the use of trimethylsilyl groups to protect salicylic acid, forming trimethylsilyl 2-(trimethylsilyloxy)benzoate. This derivative protects both the phenolic hydroxyl and the carboxylic acid groups, rendering the molecule less polar and more amenable to certain analytical techniques like gas chromatography-mass spectrometry (GC-MS), or allowing for selective reactions at other sites of a more complex molecule.
The TMS group is known for its high lability, making it suitable for syntheses where a robust protecting group is not required.[1][2] It is readily cleaved by mild acidic or basic conditions, and even by exposure to moisture or silica gel during chromatography.[3] This lability is a key consideration in its application. More sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater stability.[1][2]
Synthesis of Trimethylsilyl 2-(trimethylsilyloxy)benzoate (Protection of Salicylic Acid)
The simultaneous protection of the hydroxyl and carboxylic acid groups of salicylic acid can be efficiently achieved using common silylating agents. A typical procedure involves the reaction of salicylic acid with a silylating agent in the presence of a base or as a neat reagent.
Experimental Protocol
Materials:
-
Salicylic acid
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMSCl)
-
Anhydrous solvent (e.g., Pyridine, Dichloromethane (DCM), or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure using N,O-Bis(trimethylsilyl)acetamide (BSA):
-
To a dry, inert gas-flushed round-bottom flask, add salicylic acid (1.0 eq).
-
Add anhydrous pyridine or another suitable anhydrous solvent.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to 60-80°C for 30-60 minutes.[4]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the volatile byproducts and the solvent can be removed under reduced pressure to yield the crude product.
-
Purification, if necessary, can be attempted by distillation under high vacuum, though the lability of the TMS groups should be considered. For many applications, the crude product is used directly in the next step.
Procedure using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMSCl):
-
To a dry, inert gas-flushed round-bottom flask, add salicylic acid (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM).
-
Add hexamethyldisilazane (HMDS) (2.0 eq).
-
Add a catalytic amount of trimethylchlorosilane (TMSCl) (0.1-0.2 eq). The use of TMSCl accelerates the silylation reaction with HMDS.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture can be filtered to remove any salts, and the solvent evaporated under reduced pressure.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition | Reference |
| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) or HMDS/TMSCl | [4][5] |
| Stoichiometry | Salicylic Acid:BSA (1:2.2) or Salicylic Acid:HMDS:TMSCl (1:2:0.1) | |
| Solvent | Anhydrous Pyridine, DCM, or Acetonitrile | [4] |
| Temperature | Room Temperature to 80°C | [4] |
| Reaction Time | 30 minutes to 3 hours | [4] |
| Typical Yield | Generally high (>90% for derivatization) | [6] |
Deprotection of Trimethylsilyl 2-(trimethylsilyloxy)benzoate
The cleavage of the TMS ether and TMS ester to regenerate salicylic acid can be readily achieved under very mild conditions due to the high sensitivity of these groups to hydrolysis.
Experimental Protocol
Materials:
-
Trimethylsilyl 2-(trimethylsilyloxy)benzoate
-
Methanol or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl) or Potassium Carbonate (K2CO3) solution
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the trimethylsilyl 2-(trimethylsilyloxy)benzoate (1.0 eq) in a suitable solvent like methanol or THF.
-
Add a few drops of dilute aqueous HCl (e.g., 1 M) to the solution.
-
Stir the mixture at room temperature. The deprotection is typically very rapid, often complete within minutes to an hour.[7]
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting salicylic acid can be isolated by extraction or crystallization.
Procedure (Basic Hydrolysis):
-
Dissolve the trimethylsilyl 2-(trimethylsilyloxy)benzoate (1.0 eq) in methanol.
-
Add a mild base, such as a saturated aqueous solution of potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, neutralize the mixture with a dilute acid.
-
Isolate the salicylic acid by extraction and subsequent purification.
Data Presentation: Deprotection Parameters
| Parameter | Value/Condition | Reference |
| Reagent | Dilute HCl or mild base (e.g., K2CO3) | [7][8] |
| Solvent | Methanol, THF/Water | [7][9] |
| Temperature | Room Temperature | [8] |
| Reaction Time | Minutes to a few hours | [7] |
| Typical Yield | High to quantitative | [9] |
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of salicylic acid using TMS groups.
Caption: Chemical transformation for the TMS protection and deprotection of salicylic acid.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes and Protocols: Trimethylsilyl 2-hydroxybenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trimethylsilyl 2-hydroxybenzoate and its derivatives in organic synthesis. The trimethylsilyl group serves as an effective protecting group for the phenolic hydroxyl and carboxylic acid functionalities of 2-hydroxybenzoic acid (salicylic acid), enabling selective reactions at the carboxyl group. This strategy is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules where transient protection of reactive functional groups is necessary.
Overview of this compound in Synthesis
This compound, in its fully silylated form, trimethylsilyl 2-(trimethylsilyloxy)benzoate, is a key intermediate for the activation of the carboxyl group of salicylic acid. The protection of the phenolic hydroxyl group as a trimethylsilyl (TMS) ether prevents its interference in reactions targeting the carboxylic acid. The carboxylic acid is also protected as a trimethylsilyl ester, which can be readily converted into a more reactive acyl chloride. This activated intermediate, (trimethylsiloxy)benzoyl chloride, can then be reacted with a variety of nucleophiles to form esters, amides, and other derivatives.[1]
The overall synthetic strategy involves three main stages:
-
Protection: Silylation of salicylic acid to form trimethylsilyl 2-(trimethylsilyloxy)benzoate.
-
Activation and Reaction: Conversion of the silyl ester to the acyl chloride and subsequent reaction with a nucleophile.
-
Deprotection: Removal of the TMS group(s) to yield the final product.
This approach allows for the synthesis of a wide range of salicylic acid derivatives under mild conditions.
Key Applications and Reactions
The primary application of this compound is as a precursor to (trimethylsiloxy)benzoyl chloride, a versatile intermediate for acylation reactions.
Synthesis of Salicylamides
The reaction of (trimethylsiloxy)benzoyl chloride with primary or secondary amines is a highly effective method for the synthesis of salicylamides. This method avoids the potential for side reactions involving the phenolic hydroxyl group and generally proceeds in high yields.
Synthesis of Salicylate Esters
Similarly, reaction with alcohols or phenols yields the corresponding salicylate esters. This is particularly useful for the synthesis of sterically hindered esters that may be difficult to prepare by direct esterification of salicylic acid.
Synthesis of other Derivatives
The reactive acyl chloride can also be reacted with other nucleophiles, such as thioalcohols, to produce a variety of other salicylic acid derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of Trimethylsilyl 2-(trimethylsilyloxy)benzoate
This protocol describes the protection of both the hydroxyl and carboxylic acid groups of salicylic acid.
Materials:
-
Salicylic acid
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous Triethylamine (optional, if starting with salicylic acid and TMCS)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid (1 equivalent).
-
Add the anhydrous solvent.
-
Add hexamethyldisilazane (HMDS) (at least 1.1 equivalents for both functional groups). A catalytic amount of TMCS can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Remove the solvent and excess reagents under reduced pressure to yield the crude trimethylsilyl 2-(trimethylsilyloxy)benzoate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-(Trimethylsilyloxy)benzoyl chloride
This protocol details the conversion of the silyl ester to the reactive acyl chloride.
Materials:
-
Trimethylsilyl 2-(trimethylsilyloxy)benzoate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the crude trimethylsilyl 2-(trimethylsilyloxy)benzoate (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (at least 1.1 equivalents) or oxalyl chloride (at least 1.1 equivalents) with a catalytic drop of DMF.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within a few hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(trimethylsilyloxy)benzoyl chloride. This intermediate is moisture-sensitive and is generally used immediately in the next step.[1]
Protocol 3: Synthesis of a Salicylamide Derivative
This protocol describes the reaction of the acyl chloride with an amine.
Materials:
-
2-(Trimethylsilyloxy)benzoyl chloride
-
Primary or secondary amine (1 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1 equivalents)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude 2-(trimethylsilyloxy)benzoyl chloride (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with dilute aqueous acid, aqueous sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is the silylated salicylamide.
Protocol 4: Deprotection of the Trimethylsilyl Group
This protocol outlines the removal of the TMS protecting group to yield the final product.
Materials:
-
Silylated salicylamide (or other derivative)
-
Methanol or Tetrahydrofuran (THF)
-
Deprotecting agent (e.g., Hydrochloric acid in methanol, Tetrabutylammonium fluoride (TBAF) in THF, or Potassium carbonate in methanol)
Procedure:
-
Dissolve the crude silylated product in a suitable solvent (e.g., methanol or THF).
-
Add the deprotecting agent. The choice of reagent and conditions will depend on the stability of the final product.
-
Acidic conditions: A few drops of concentrated HCl in methanol at room temperature is often effective.
-
Fluoride-based: A solution of TBAF in THF is a very common and mild method.
-
Basic conditions: A solution of potassium carbonate in methanol can also be used.
-
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
The reaction is then quenched (if necessary) and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product can be purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical yields for the synthesis of (trimethylsiloxy)benzoyl chlorides from the corresponding bis(trimethylsilylated) hydroxybenzoic acids, as reported by Kricheldorf et al.[1]
| Starting Material | Product | Yield (%) |
| Bis(trimethylsilyl) 2-hydroxybenzoate | 2-(Trimethylsilyloxy)benzoyl chloride | High |
| Bis(trimethylsilyl) 3-hydroxybenzoate | 3-(Trimethylsilyloxy)benzoyl chloride | High |
| Bis(trimethylsilyl) 4-hydroxybenzoate | 4-(Trimethylsilyloxy)benzoyl chloride | High |
Note: The original publication should be consulted for precise yields and reaction conditions.
Diagrams
Caption: General workflow for the synthesis of salicylic acid derivatives using a trimethylsilyl protecting group strategy.
Caption: Logical relationship of the key stages in the synthesis of salicylic acid derivatives via silylation.
References
Application Note: Quantitative Analysis of Salicylic Acid in Biological Matrices using GC-MS following Trimethylsilyl Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylic acid (SA) is a phenolic compound with significant roles as a key plant hormone and a primary active metabolite of acetylsalicylic acid (aspirin) in humans. Accurate quantification of salicylic acid in various biological matrices is crucial for physiological studies and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to its polar nature and low volatility, salicylic acid requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior and thermal stability.[1][2][3]
This application note details a robust and sensitive method for the quantitative analysis of salicylic acid using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, known as silylation, replaces the active hydrogen atoms on the carboxylic acid and phenolic hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[4][5] The resulting di-TMS-salicylic acid is more volatile and thermally stable, leading to improved peak shape, sensitivity, and reproducibility.[6]
Principle of Derivatization
Silylation is a chemical modification technique that introduces a trimethylsilyl group, -Si(CH3)3, in place of active hydrogens in functional groups like -OH, -COOH, and -NH2.[5] For salicylic acid, both the carboxylic acid and the phenolic hydroxyl groups are derivatized by BSTFA. The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent.[6] The by-products of the reaction are neutral and volatile, allowing for direct injection of the reaction mixture into the GC-MS system.[4] The derivatized product, Trimethylsilyl 2-(trimethylsilyloxy)benzoate, has a molecular weight of 282.48 g/mol .[7]
Experimental Protocol
1. Materials and Reagents
-
Salicylic Acid standard (≥99% purity)
-
Internal Standard (IS): Deuterated salicylic acid (SA-d6) or p-Toluic acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Methanol, Chloroform, Dichloromethane (DCM), Pyridine (anhydrous), Ethyl Acetate (all GC or HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
GC vials with inserts (2 mL) and caps
-
Micropipettes and syringes
-
Heating block or oven
-
Vortex mixer and Centrifuge
2. Sample Preparation (Example: Plant Tissue)
-
Homogenize 50-100 mg of fresh plant tissue in a mixture of methanol and chloroform (9:1, v/v).[8]
-
Add the internal standard (e.g., SA-d6) to the extraction solvent for accurate quantification.
-
Centrifuge the homogenate to pellet solid debris.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[8]
3. Derivatization Procedure
-
To the dried sample extract or standard, add 100 µL of ethyl acetate to redissolve the residue.
-
Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).[8] For compounds with sterically hindered groups, adding pyridine as a catalyst can improve reaction speed and completion.[4]
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[5] Optimal conditions may vary, with some protocols suggesting temperatures up to 120°C.[8]
-
Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
4. GC-MS Instrumental Parameters The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | Shimadzu QP2010 SE GC-MS or equivalent[9] |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, Intercap 5 Sil MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[10] |
| Injector | Splitless mode, Temperature: 250°C[9][11] |
| Injection Volume | 1-2 µL[8][9] |
| Oven Program | Initial: 70°C for 1 min, ramp at 30°C/min to 190°C (hold 1 min), ramp at 15°C/min to 230°C (hold 3 min), ramp at 30°C/min to 270°C (hold 1 min)[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8][12] |
| SIM Ions for TMS-SA | Target ions should be selected based on the mass spectrum of the derivatized standard. Common ions include m/z 267 (M-15), 208, 179. |
Workflow Diagram
Caption: Figure 1. Experimental Workflow for GC-MS Analysis of Salicylic Acid
Quantitative Data Summary
The described method provides excellent quantitative performance for salicylic acid in various matrices. The use of an internal standard and Selected Ion Monitoring (SIM) mode is critical for achieving high sensitivity and accuracy.
| Performance Metric | Typical Value | Matrix | Reference(s) |
| Linearity Range | 31 ng/mL to 1250 ng/mL | Rat Plasma | [12] |
| Limit of Quantification (LOQ) | 50 ng/mL | Human Skin | [8] |
| Limit of Detection (LOD) | 0.1 µg L⁻¹ to 1.3 µg L⁻¹ (for similar compounds) | Water Samples | [13] |
| Precision (RSD%) | < 5.0% | Tomato Leaves | [8] |
| < 11% | Rat Plasma | [12] | |
| < 7.2% (for similar compounds) | Water Samples | [13] | |
| Recovery | 98.99 ± 0.66% (using a different method) | N/A | [14] |
The trimethylsilyl derivatization of salicylic acid using BSTFA is a reliable and effective strategy for its quantitative determination by GC-MS. This method significantly enhances the volatility and thermal stability of the analyte, resulting in excellent chromatographic performance. The protocol offers high sensitivity, good linearity, and high precision, making it suitable for a wide range of applications in clinical, pharmaceutical, and biological research. Proper sample preparation and optimization of GC-MS parameters are essential for achieving accurate and reproducible results.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. restek.com [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. Human Metabolome Database: GC-MS Spectrum - Salicylic acid GC-MS (2 TMS) (HMDB0001895) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. researchgate.net [researchgate.net]
Application of Trimethylsilyl 2-hydroxybenzoate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl 2-hydroxybenzoate is a silylated derivative of salicylic acid, a well-known therapeutic agent. In drug discovery and medicinal chemistry, the introduction of a trimethylsilyl (TMS) group to salicylic acid serves as a crucial protecting group strategy. This protection of the phenolic hydroxyl and/or the carboxylic acid functionalities allows for selective chemical modifications at other positions of the salicylic acid scaffold, which would otherwise be difficult to achieve due to the reactivity of these groups. Following the desired chemical transformations, the TMS group can be easily removed under mild conditions, yielding the final, biologically active salicylic acid derivative. This application note provides protocols and data related to the use of this compound as a synthetic intermediate in the development of novel therapeutics.
Application Note 1: Synthesis of Novel Cyclooxygenase (COX) Inhibitors
The anti-inflammatory properties of salicylic acid and its derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins. By modifying the core structure of salicylic acid, novel derivatives with enhanced potency and selectivity for COX isoforms can be developed. The use of this compound as an intermediate facilitates the synthesis of these derivatives, such as novel salicylamides and 5-substituted salicylates, which have shown promise as potent anti-inflammatory agents.
Data Presentation: In Vitro COX Inhibition by Salicylic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of representative salicylic acid derivatives against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Derivative Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Salicylic Acid | Parent Compound | COX-1 & COX-2 | >100 | - |
| Aspirin | Acetylsalicylate | COX-1 | ~5 | ~20 |
| COX-2 | ~100 | |||
| Compound 7f | 5-chloro-salicylate analogue | COX-1 | 0.0057 | 768 |
| COX-2 | 4.38 | |||
| MEST1 | Ester analogue | COX-2 | 0.048 | >54 (selective for COX-2) |
| COX-1 | >2.60 | |||
| 5-CSPA | N-(5-chlorosalicyloyl)phenethylamine | NF-κB (downstream of COX) | 15 | - |
Data compiled from published studies.[1][2][3][4] The selectivity index is a ratio of IC50 values and indicates the preference for inhibiting one COX isoform over the other.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of a model salicylic acid derivative (a salicylamide) using a trimethylsilyl protection strategy.
Protocol 1: Protection of Salicylic Acid via Silylation
This protocol describes the formation of this compound.
-
Materials:
-
Salicylic acid
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl) (catalyst)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add salicylic acid (1 equivalent).
-
Add anhydrous toluene to dissolve the salicylic acid.
-
Add HMDS (1.5 equivalents) to the solution.
-
Add a catalytic amount of TMSCl (e.g., a few drops).
-
Stir the reaction mixture at reflux (approximately 110°C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure to obtain the crude this compound (as a di-silylated product, Trimethylsilyl 2-(trimethylsilyloxy)benzoate), which can often be used in the next step without further purification.
-
Protocol 2: Acylation of an Amine with Silylated Salicylic Acid
This protocol describes the formation of a salicylamide from the protected salicylic acid.
-
Materials:
-
Crude this compound from Protocol 1
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
-
Desired primary or secondary amine (e.g., aniline)
-
Triethylamine (base)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the crude this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the solution to form the acyl chloride.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the freshly prepared salicyl acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silylated salicylamide.
-
Protocol 3: Deprotection of the Silylated Salicylamide
This protocol describes the removal of the TMS protecting group to yield the final salicylamide.
-
Materials:
-
Crude silylated salicylamide from Protocol 2
-
Tetra-n-butylammonium fluoride (TBAF) (1M solution in THF) or hydrochloric acid (1M in methanol)
-
Tetrahydrofuran (THF) or methanol (solvent)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
-
Procedure (using TBAF):
-
Dissolve the crude silylated salicylamide (1 equivalent) in THF.
-
Add TBAF (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure salicylamide derivative.
-
Experimental Workflow Diagram```dot
Caption: Inhibition of the COX pathway by salicylates.
Conclusion
The use of this compound as a protected intermediate is a valuable strategy in the synthesis of novel salicylic acid derivatives for drug discovery. This approach enables medicinal chemists to perform a wide range of chemical modifications on the salicylate scaffold, leading to the development of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to apply this methodology in their own drug discovery programs targeting inflammatory and other diseases where the COX pathway plays a significant role.
References
- 1. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 2. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the silylation of carboxylic acids using Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a general protocol for the silylation of carboxylic acids, a crucial derivatization technique employed in various stages of research and drug development. While the user requested a specific protocol using trimethylsilyl 2-hydroxybenzoate, a thorough review of the available scientific literature did not yield established protocols for its use as a primary silylating agent for carboxylic acids. Therefore, this guide presents a general, well-established methodology using commonly employed silylating agents.
Introduction to Silylation in Drug Development
Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a silyl group (such as trimethylsilyl, -Si(CH₃)₃).[1][2][3][4] In the context of drug development and pharmaceutical analysis, carboxylic acids are frequently silylated to enhance their volatility, thermal stability, and reduce their polarity.[5][6] This derivatization is often a prerequisite for analysis by gas chromatography (GC) and mass spectrometry (MS), enabling more robust and sensitive detection and quantification of acidic drug molecules and their metabolites.[5][7]
Key benefits of silylating carboxylic acids include:
-
Increased Volatility: Silyl esters are significantly more volatile than their corresponding carboxylic acids, facilitating their analysis by GC.[5]
-
Enhanced Thermal Stability: The silylation process protects the carboxylic acid group from thermal degradation at the high temperatures required for GC analysis.[5]
-
Improved Chromatographic Properties: Derivatization reduces the polarity of the analyte, leading to better peak shape and resolution in chromatographic separations.[5][8]
-
Increased Detectability: For certain detectors, silylated derivatives can provide a better signal response.[5]
Common Silylating Agents for Carboxylic Acids
A variety of reagents are available for the silylation of carboxylic acids. The choice of reagent depends on the reactivity of the carboxylic acid, the presence of other functional groups, and the desired reaction conditions. Some of the most frequently used silylating agents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that is widely used for the derivatization of carboxylic acids.[6][7] It reacts to form volatile byproducts, which minimizes interference in the analysis.[7]
-
N,O-Bis(trimethylsilyl)acetamide (BSA): Another potent silylating agent suitable for a broad range of compounds, including carboxylic acids.[1]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating agents like BSTFA or BSA to enhance their reactivity, especially for hindered carboxylic acids.[6][9]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly volatile and reactive silylating agent that is particularly useful for GC-MS applications.
-
Trimethylsilylimidazole (TMSI): A strong silylating agent, particularly effective for hydroxyl groups, but can also be used for carboxylic acids.[4]
General Protocol for Silylation of Carboxylic Acids for GC Analysis
This protocol provides a general procedure for the silylation of a carboxylic acid sample using a common silylating agent like BSTFA, often with TMCS as a catalyst. Note: This is a general guideline, and optimization of reaction conditions (reagent volume, temperature, and time) is crucial for each specific analyte.
Materials:
-
Carboxylic acid sample (dried)
-
Silylating reagent (e.g., BSTFA + 1% TMCS)
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane, N,N-dimethylformamide)[7][10]
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))
Experimental Workflow:
Caption: General workflow for the silylation of carboxylic acids.
Procedure:
-
Sample Preparation: Ensure the carboxylic acid sample is completely dry, as moisture can deactivate the silylating reagent.[6] Weigh a known amount of the sample (typically in the microgram to milligram range) into a clean, dry reaction vial.
-
Dissolution: Add an appropriate volume of a dry, aprotic solvent to dissolve the sample. The choice of solvent can influence the reaction efficiency.[7]
-
Addition of Silylating Reagent: Add an excess of the silylating reagent to the sample solution. A molar excess of at least 2:1 of the silylating agent to active hydrogens is generally recommended.[6]
-
Mixing: Tightly cap the vial and vortex the mixture thoroughly to ensure homogeneity.
-
Reaction: Heat the reaction vial in a heating block or oven. Typical reaction conditions range from 60°C to 80°C for 15 to 60 minutes.[9] Optimization of temperature and time is critical for complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The silylated sample is now ready for injection into the GC or GC-MS system.
Reaction Mechanism
The silylation of a carboxylic acid with a trimethylsilylating agent, such as one from BSTFA, proceeds through a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The reaction is often catalyzed by a small amount of a strong acid or a Lewis acid like TMCS.
Caption: Simplified mechanism of carboxylic acid silylation.
Data Presentation: Expected Outcomes
The success of the silylation reaction is typically confirmed by GC-MS analysis. The following table illustrates a hypothetical comparison of a carboxylic acid before and after derivatization.
| Parameter | Before Silylation | After Silylation |
| Analyte | Carboxylic Acid (R-COOH) | Trimethylsilyl Ester (R-COOSi(CH₃)₃) |
| Molecular Weight | M | M + 72 |
| GC Retention Time | High / May not elute | Lower |
| Peak Shape | Tailing / Broad | Symmetrical / Sharp |
| Mass Spectrum | [M-H]⁻ or fragment ions | [M]⁺, [M-15]⁺ (loss of CH₃), characteristic Si-containing fragments |
Troubleshooting and Considerations
-
Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature.[6] Ensure all glassware and solvents are anhydrous and consider increasing the reagent excess, temperature, or reaction time.
-
Multiple Peaks: The presence of multiple peaks for a single analyte may indicate incomplete derivatization or the formation of different silylated species if other functional groups are present.
-
Reagent Stability: Silylating agents are sensitive to moisture and should be stored in a desiccator under an inert atmosphere.[5]
-
Matrix Effects: For complex samples, such as those from biological matrices, sample clean-up prior to derivatization may be necessary to remove interfering substances.
By following this general protocol and considering these factors, researchers can successfully silylate carboxylic acids for subsequent analysis, a critical step in many drug development and research applications.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Silyl and Hydroxybenzoyl Moieties in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
While Trimethylsilyl 2-hydroxybenzoate is not a recognized reagent in peptide synthesis, the foundational components of this molecule—silyl esters and hydroxybenzoyl derivatives—are integral to advanced strategies in the field. These notes provide an overview of the principles and applications of these functional groups in modern peptide synthesis, including detailed protocols and mechanistic diagrams.
Application of Silyl Esters as C-Terminal Protecting Groups
The protection of the C-terminal carboxylic acid is a critical step in solution-phase peptide synthesis and for the preparation of protected peptide fragments for segment condensation. Silyl esters, particularly those with bulky silyl groups, offer a unique class of protecting groups with distinct cleavage conditions, enhancing the orthogonality of protection strategies.
The trimethylsilyl (TMS) group is generally too labile for robust C-terminal protection during multi-step synthesis. However, bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS), provide sufficient stability under standard peptide synthesis conditions, including Nα-deprotection and coupling steps. A key advantage of silyl esters is their selective cleavage under mild conditions, typically using fluoride ion sources, which do not affect other common protecting groups. This strategy can also suppress the formation of diketopiperazines during the deprotection of the Nα-amino-protecting group.[1]
Table 1: Comparison of Silyl Ester Protecting Groups for C-Terminal Protection
| Silyl Group | Abbreviation | Common Silylating Agent | Stability | Cleavage Conditions |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Low; sensitive to mild acid and protic solvents | Methanol, mild aqueous acid |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Moderate; stable to anhydrous acids and bases | Fluoride ions (e.g., TBAF), strong acids |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | High; more stable than TBDMS | Fluoride ions (e.g., TBAF), strong acids |
Experimental Protocol 1: C-Terminal Protection of an Amino Acid with TBDMS
This protocol describes the general procedure for the protection of an Nα-protected amino acid as a tert-butyldimethylsilyl ester.
Materials:
-
Nα-protected amino acid (e.g., Fmoc-Ala-OH)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Nα-protected amino acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Experimental Protocol 2: Cleavage of a TBDMS Ester Protecting Group
Materials:
-
Nα-protected peptide-TBDMS ester
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dilute aqueous hydrochloric acid (HCl) (e.g., 0.1 M)
Procedure:
-
Dissolve the Nα-protected peptide-TBDMS ester in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding dilute aqueous HCl.
-
Extract the product with DCM or EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected peptide.
Hydrosilane-Mediated Amide Bond Formation
A modern approach to peptide bond formation involves the use of hydrosilanes as coupling reagents. This method proceeds through the in situ generation of a reactive silyl ester intermediate from a carboxylic acid. The subsequent reaction with an amine forms the amide bond with minimal waste products (typically hydrogen gas and siloxanes).[2] A significant advantage of this technique is the suppression of epimerization, a common side reaction in peptide synthesis.[2]
Organosilicon compounds are attractive reagents due to their availability and environmentally benign nature.[2] Various silanes, including chlorosilanes, aminosilanes, and hydrosilanes, can be used to activate carboxylic acids for amidation.[3]
Table 2: Data on Hydrosilane-Mediated Dipeptide Synthesis (Representative data based on literature principles; specific yields depend on substrates and conditions)
| N-Protected Amino Acid | Amino Acid Ester | Coupling Reagent System | Yield (%) | Epimerization (%) |
| Z-Phe-OH | H-Ala-OMe | HSi(OCH(CF₃)₂)₃ / Aminosilane catalyst | >95 | <1 |
| Boc-Val-OH | H-Gly-OEt | PhSiH₃ | >90 | <1 |
| Fmoc-Leu-OH | H-Phe-OtBu | Me₂SiCl₂ / Pyridine | ~85-90 | <2 |
Experimental Protocol 3: General Procedure for Hydrosilane-Mediated Peptide Coupling
This protocol outlines a general method for the coupling of two amino acid derivatives using a hydrosilane reagent.
Materials:
-
Nα-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
Tertiary amine base (e.g., N-methylmorpholine, NMM) (1.0 eq)
-
Hydrosilane reagent (e.g., Phenylsilane, PhSiH₃) (1.1 eq)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
To a solution of the Nα-protected amino acid in the anhydrous solvent, add the hydrosilane reagent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the silyl ester intermediate.
-
In a separate flask, neutralize the amino acid ester hydrochloride with the tertiary amine base in the same anhydrous solvent.
-
Add the solution of the activated amino acid (silyl ester) to the free amine solution.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the peptide product with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the dipeptide by flash chromatography.
The Role of Salicylic Acid Derivatives in Bioconjugation
While not used as standard coupling reagents, derivatives of salicylic acid (2-hydroxybenzoic acid) are employed in medicinal chemistry and bioconjugation. For example, salicylaldehyde derivatives can be used in chemoselective ligation strategies to synthesize proteins. Furthermore, salicylic acid and its derivatives are known for their wide range of biological activities and have been incorporated into larger molecules to create multifunctional agents, such as in the development of therapies for Alzheimer's disease.[4][5]
In the context of peptide and protein chemistry, the salicylaldehyde (SAL) moiety can be introduced at the C-terminus of a peptide. This aldehyde group can then react chemoselectively with a nucleophile, such as a 5-oxaproline-containing peptide, to form a stable ligation product. This strategy is particularly useful for the synthesis of proteins that may be difficult to assemble using standard solid-phase peptide synthesis.
References
- 1. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Chemistry Applications of Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Trimethylsilyl 2-hydroxybenzoate in flow chemistry. While direct literature on the flow applications of this specific silylated compound is emerging, the following protocols are based on well-established principles of continuous flow synthesis, silyl protecting group chemistry, and reactions involving salicylic acid derivatives. This compound serves as a key intermediate, enabling selective reactions on the carboxylic acid moiety by temporarily protecting the reactive phenolic hydroxyl group.
Introduction to this compound in Flow Chemistry
This compound is the silylated form of salicylic acid, where the phenolic hydroxyl group is protected by a trimethylsilyl (TMS) ether. This protection strategy is crucial for achieving chemoselectivity in subsequent reactions, particularly those targeting the carboxylic acid group.
Advantages of Using a Silyl Protecting Group in Flow Chemistry:
-
Increased Solubility: Silylation often enhances the solubility of polar molecules in organic solvents commonly used in flow chemistry.
-
Enabling Selective Reactions: The TMS group masks the nucleophilic and acidic nature of the phenolic hydroxyl, allowing for selective transformations such as esterification, amidation, or reduction of the carboxylic acid.
-
In-line Deprotection: Silyl ethers can be readily cleaved under flow conditions, allowing for a "telescoped" reaction sequence where the protecting group is removed immediately after the desired transformation, without isolating the silylated intermediate.[1][2] This aligns with the principles of process intensification in flow chemistry.
-
Improved Thermal Stability: In some cases, silylation can increase the thermal stability of a molecule, permitting the use of higher temperatures in flow reactors to accelerate reaction rates.
Potential Flow Chemistry Applications:
-
Continuous Flow Esterification for the Synthesis of Salicylate Esters.
-
Continuous Flow Amidation for the Synthesis of Salicylamides.
-
Telescoped Synthesis involving in-situ silylation, reaction, and deprotection.
Application Note I: Continuous Flow Esterification of this compound
This application note describes a method for the continuous flow synthesis of various salicylate esters, which are common motifs in pharmaceuticals and fine chemicals.[3] By using the silylated precursor, the esterification can proceed cleanly without side reactions involving the phenolic hydroxyl group.
Reaction Scheme:
Experimental Protocol: Continuous Flow Synthesis of Methyl Salicylate
Objective: To synthesize methyl salicylate from this compound and methanol in a continuous flow system.
Materials:
-
This compound (Solution A)
-
Methanol (Solution B)
-
Sulfuric acid (catalyst, pre-mixed with Solution B)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Flow reactor setup (e.g., Vapourtec, Uniqsis, or custom-built) with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., THF or acetonitrile).
-
Solution B: Prepare a 2.0 M solution of methanol in the same solvent. Add concentrated sulfuric acid to this solution to a final concentration of 0.05 M.
-
-
System Setup:
-
Set up the flow reactor with two inlet pumps for Solution A and Solution B.
-
Connect the pumps to a T-mixer.
-
Connect the T-mixer to a 10 mL PFA or stainless steel reactor coil.
-
Place the reactor coil in a heater block.
-
Install a back-pressure regulator (set to 10 bar) after the reactor coil to allow for superheating of the solvent.
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Pump Solution A at a flow rate of 0.25 mL/min.
-
Pump Solution B at a flow rate of 0.25 mL/min (Total flow rate = 0.5 mL/min).
-
This results in a residence time of 20 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state by running for at least 3 residence times (60 minutes) and collecting the output as waste.
-
-
In-line Deprotection (Optional, for a telescoped process):
-
The output from the first reactor can be mixed with a stream of an acidic aqueous solution (e.g., 1 M HCl) in a second T-mixer.
-
This mixture is then passed through a second, shorter reactor coil at a lower temperature (e.g., 40 °C) to facilitate the deprotection of the TMS group.
-
-
Work-up and Isolation:
-
Collect the product stream from the reactor (or the deprotection module).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl salicylate.
-
Purify by column chromatography if necessary.
-
Quantitative Data (Hypothetical, based on similar esterifications):
| Parameter | Value | Reference (Analogous Reactions) |
| Concentration of Substrate | 0.5 M | [4] |
| Concentration of Alcohol | 2.0 M | [5] |
| Catalyst Loading | 0.05 M H₂SO₄ | [5] |
| Flow Rate (Total) | 0.5 mL/min | [6] |
| Reactor Volume | 10 mL | [6] |
| Residence Time | 20 minutes | [6] |
| Temperature | 120 °C | [6] |
| Pressure | 10 bar | [7] |
| Expected Yield | >90% | [3] |
Application Note II: Telescoped In-situ Silylation, Acylation, and Deprotection
A significant advantage of flow chemistry is the ability to perform multiple reaction steps in a continuous sequence without isolating intermediates.[8] This "telescoped" synthesis can be applied to salicylic acid, where it is first silylated in-line, then reacted with an acylating agent, followed by in-line deprotection to yield an acylated salicylic acid derivative.
Experimental Protocol: Telescoped Synthesis of an Aspirin Analog
Objective: To demonstrate a three-step telescoped synthesis of an aspirin analog from salicylic acid in a continuous flow system.
Materials:
-
Salicylic acid (Solution A)
-
Hexamethyldisilazane (HMDS) (Solution A)
-
Acyl chloride (e.g., propionyl chloride) (Solution B)
-
Triethylamine (Solution B)
-
Aqueous HCl (1 M) (Solution C)
-
Acetonitrile (solvent)
-
Flow reactor setup with three pumps, two T-mixers, and three reactor coils.
Procedure:
-
Solution Preparation:
-
Solution A (Silylation): 0.5 M Salicylic acid and 0.6 M HMDS in acetonitrile.
-
Solution B (Acylation): 0.75 M Propionyl chloride and 0.8 M Triethylamine in acetonitrile.
-
Solution C (Deprotection): 1 M Aqueous HCl.
-
-
System Setup and Execution:
-
Module 1 (Silylation):
-
Pump Solution A into the first T-mixer.
-
Pass through a 2 mL reactor coil (Reactor 1) at 60 °C. Set the flow rate of Pump A to 0.2 mL/min. (Residence time = 10 min). This generates this compound in-situ.
-
-
Module 2 (Acylation):
-
The output from Reactor 1 is fed into a second T-mixer where it combines with Solution B.
-
Set the flow rate of Pump B to 0.2 mL/min.
-
The combined stream passes through a 4 mL reactor coil (Reactor 2) at 80 °C. (Total flow rate = 0.4 mL/min, Residence time = 10 min).
-
-
Module 3 (Deprotection):
-
The output from Reactor 2 is mixed with Solution C in a third T-mixer.
-
Set the flow rate of Pump C to 0.1 mL/min.
-
The final mixture passes through a 2 mL reactor coil (Reactor 3) at 40 °C to ensure complete deprotection. (Total flow rate = 0.5 mL/min, Residence time = 4 min).
-
-
-
Work-up:
-
The output from Reactor 3 is collected.
-
The product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the final product.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Module 1 (Silylation) | Module 2 (Acylation) | Module 3 (Deprotection) |
| Reagents | Salicylic Acid, HMDS | Acyl Chloride, Et₃N | 1 M HCl (aq) |
| Flow Rate | 0.2 mL/min | 0.4 mL/min (total) | 0.5 mL/min (total) |
| Reactor Volume | 2 mL | 4 mL | 2 mL |
| Temperature | 60 °C | 80 °C | 40 °C |
| Residence Time | 10 min | 10 min | 4 min |
| Expected Conversion | >98% | >95% | Quantitative |
Visualizations
Diagram 1: General Workflow for Flow Esterification
Caption: Workflow for continuous esterification using a silylated intermediate.
Diagram 2: Telescoped Three-Step Synthesis
Caption: A telescoped three-step synthesis involving in-line protection and deprotection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
Application Notes: Catalytic Applications in the Synthesis of Salicylate Derivatives
Introduction
While Trimethylsilyl 2-hydroxybenzoate itself is not utilized as a catalyst in chemical reactions, derivatives of salicylic acid are important targets in organic synthesis due to their wide range of applications in pharmaceuticals and materials science. A key catalytic method for the synthesis of these valuable compounds involves the use of trimethylsilyl-containing reagents and catalysts. This document details the catalytic application of Trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) in the [3+3] cyclization reaction for the preparation of salicylic acid derivatives.
Catalytic Approach: Me3SiOTf-Catalyzed [3+3] Cyclization
A highly efficient method for synthesizing functionalized salicylates involves the Me3SiOTf-catalyzed [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane. This reaction proceeds under mild conditions and provides a regioselective route to various salicylic acid derivatives. The catalyst, Me3SiOTf, acts as a Lewis acid to activate the electrophile, facilitating the subsequent nucleophilic attack by the silyl enol ether and driving the cyclization process. This methodology offers a significant advantage over traditional methods that often require stoichiometric amounts of Lewis acids and may suffer from a limited substrate scope and the formation of regioisomeric mixtures[1].
The reaction mechanism is proposed to initiate with the activation of 1,1,3,3-tetramethoxypropane by Me3SiOTf. This is followed by a nucleophilic attack from the 1,3-bis(silyl enol ether), leading to cyclization and subsequent elimination to yield the aromatic salicylate product[1]. The choice of workup conditions can influence whether the final product is a 2-methoxybenzoate or a 2-hydroxybenzoate (salicylate)[1].
Quantitative Data Summary
The following table summarizes the results for the Me3SiOTf-catalyzed synthesis of various salicylate derivatives, highlighting the substrate scope and corresponding yields.
| Entry | 1,3-Bis(silyl enol ether) Substrate | Product | Yield (%) |
| 1 | 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | Methyl salicylate | 65 |
| 2 | 1,3-Bis(trimethylsilyloxy)-1-phenyl-1,3-butadiene | Methyl 3-phenylsalicylate | 72 |
| 3 | 1,3-Bis(trimethylsilyloxy)-1-methyl-1,3-butadiene | Methyl 3-methylsalicylate | 58 |
| 4 | 1,3-Bis(trimethylsilyloxy)-2-methyl-1,3-butadiene | Methyl 4-methylsalicylate | 68 |
| 5 | 1,3-Bis(trimethylsilyloxy)cyclohex-1,3-diene | Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate | 75 |
Experimental Protocols
General Protocol for the Me3SiOTf-Catalyzed Synthesis of Salicylates
This protocol describes the general procedure for the [3+3] cyclization of a 1,3-bis(silyl enol ether) with 1,1,3,3-tetramethoxypropane catalyzed by Trimethylsilyl trifluoromethanesulfonate (Me3SiOTf).
Materials:
-
1,3-Bis(silyl enol ether) (1.0 mmol)
-
1,1,3,3-Tetramethoxypropane (1.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the 1,3-bis(silyl enol ether) (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add 1,1,3,3-tetramethoxypropane (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Trimethylsilyl trifluoromethanesulfonate (0.1 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired salicylate derivative.
Visualizations
Caption: Experimental workflow for the Me3SiOTf-catalyzed synthesis of salicylates.
Caption: Logical relationship in the catalyzed synthesis of salicylates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylsilyl 2-hydroxybenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trimethylsilyl 2-hydroxybenzoate.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Inadequate Drying of Reagents and Glassware: Trimethylsilylating agents are highly susceptible to hydrolysis. Any moisture present in the salicylic acid, solvent, or reaction vessel will consume the silylating agent and reduce the yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure the salicylic acid is thoroughly dried.
-
-
Inactive Silylating Agent: The silylating agent may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the silylating agent or purify it before use. For instance, trimethylsilyl chloride (TMSCl) can be distilled.
-
-
Insufficient Amount of Silylating Agent: Using a stoichiometric amount of the silylating agent may not be enough to drive the reaction to completion.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the silylating agent.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: For the silylation of carboxylic acids with TMSCl, the reaction is often carried out at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
-
-
Inefficient Acid Scavenger: The reaction of TMSCl with salicylic acid produces HCl, which can inhibit the reaction. An acid scavenger (a non-nucleophilic base) is typically required.
-
Solution: Use a suitable base like triethylamine (NEt₃) or imidazole to neutralize the generated HCl. Ensure the base is also anhydrous.
-
Problem 2: Formation of the Di-silylated Byproduct (Trimethylsilyl 2-trimethylsilyloxybenzoate)
Possible Causes and Solutions:
-
Highly Reactive Silylating Agent: Strong silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are designed for exhaustive silylation and will readily react with both the carboxylic acid and the phenolic hydroxyl group.[1][2]
-
Solution: Use a milder silylating agent such as Trimethylsilyl chloride (TMSCl). The reactivity can be further controlled by adjusting the reaction temperature and stoichiometry.
-
-
Excess Silylating Agent and/or Base: Using a large excess of the silylating agent and/or base can promote the silylation of the less reactive phenolic hydroxyl group.
-
Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the silylating agent. The more acidic carboxylic acid proton should react preferentially over the phenolic proton.[3]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial esterification is complete can lead to the slower silylation of the phenol.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS) and quench the reaction once the desired product is formed.
-
Problem 3: Product Decomposition (Hydrolysis) During Workup or Purification
Possible Causes and Solutions:
-
Presence of Water: Trimethylsilyl esters are sensitive to hydrolysis, especially under acidic or basic conditions.
-
Solution: Use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, use a neutral pH and perform the extraction quickly at low temperatures. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Acidic or Basic Conditions: Traces of acid or base from the reaction or workup can catalyze the hydrolysis of the silyl ester.
-
Solution: Neutralize the reaction mixture carefully before workup. If purification is done by column chromatography, consider using a neutral stationary phase or adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent hydrolysis on the silica gel.[4]
-
-
Elevated Temperatures During Purification: Prolonged exposure to high temperatures during distillation or solvent evaporation can lead to product decomposition.
-
Solution: Use a rotary evaporator at a moderate temperature and reduced pressure for solvent removal. If distillation is used for purification, perform it under high vacuum to keep the boiling point low.
-
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for selectively synthesizing this compound?
For selective mono-silylation of the carboxylic acid group in the presence of a phenolic hydroxyl group, a less reactive silylating agent is generally preferred. Trimethylsilyl chloride (TMSCl) is a good starting point as its reactivity can be modulated by the choice of base and reaction temperature. Highly reactive agents like BSTFA are more likely to produce the di-silylated product.[1][2]
Q2: What is the role of the base in the reaction?
The base, typically a tertiary amine like triethylamine or imidazole, acts as an acid scavenger. The reaction of TMSCl with the carboxylic acid generates hydrochloric acid (HCl), which can establish an equilibrium and hinder the reaction from going to completion. The base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction forward.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture on a silica gel plate alongside the salicylic acid starting material. The product, being less polar, will have a higher Rf value.
-
GC-MS: Withdraw a small aliquot from the reaction mixture, quench it, and analyze it. The retention times and mass spectra will allow you to distinguish between the starting material, the mono-silylated product, and the di-silylated byproduct.[5]
Q4: How do I purify this compound?
Purification can be challenging due to the potential for hydrolysis.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for separating it from non-volatile impurities.
-
Column Chromatography: This can be used to separate the mono-silylated product from the di-silylated byproduct and starting material. Due to the sensitivity of the silyl ester to acidic silica gel, it is advisable to use a deactivated silica gel or to add a small percentage of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent.[4] The less polar di-silylated product will elute first, followed by the desired mono-silylated product, and finally the more polar salicylic acid.
Q5: What are the expected spectral data for this compound?
-
¹H NMR: You would expect to see a singlet at around 0.3-0.4 ppm corresponding to the nine protons of the trimethylsilyl group. The aromatic protons will appear in the range of 6.8-8.0 ppm, and the phenolic hydroxyl proton will likely be a broad singlet.
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¹³C NMR: The carbons of the trimethylsilyl group will appear at around 0 ppm.
-
FT-IR: The characteristic C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) will be replaced by the C=O stretch of the silyl ester at a slightly different wavenumber. The broad O-H stretch of the carboxylic acid will disappear, while the phenolic O-H stretch will remain.
-
Mass Spectrometry (EI): The mass spectrum will likely show a molecular ion peak (M⁺) and characteristic fragments. A prominent peak at m/z 73 is indicative of the [(CH₃)₃Si]⁺ fragment.
Data Presentation
Table 1: Influence of Reaction Parameters on the Silylation of Salicylic Acid
| Parameter | Effect on Mono-silylation (Desired) | Effect on Di-silylation (Side Product) | Recommendations for Optimizing Mono-silylation |
| Silylating Agent | Milder agents (e.g., TMSCl) favor mono-silylation of the more acidic carboxylic acid. | Stronger agents (e.g., BSTFA) readily silylate both functional groups. | Use TMSCl. |
| Stoichiometry | Near-equimolar amounts (1.0-1.1 eq.) of silylating agent are preferred. | Excess silylating agent promotes di-silylation. | Use a slight excess (1.1 eq.) of TMSCl. |
| Temperature | Room temperature to gentle heating (40-50 °C) is often sufficient. | Higher temperatures can increase the rate of silylation of the phenolic hydroxyl group. | Start at room temperature and gently warm if the reaction is slow. |
| Reaction Time | Shorter reaction times are generally better to avoid over-reaction. | Longer reaction times increase the likelihood of di-silylation. | Monitor the reaction by TLC or GC-MS and quench upon completion. |
| Solvent | Aprotic, anhydrous solvents like THF, DCM, or DMF are suitable. | Solvent choice can influence reaction rates. | Use a solvent in which the starting material and reagents are soluble. |
| Base | A non-nucleophilic base (e.g., triethylamine, imidazole) is necessary to scavenge HCl. | Excess base can promote di-silylation. | Use a stoichiometric amount of base relative to the silylating agent. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on established principles of silylation. Optimization may be required.
Materials:
-
Salicylic acid
-
Trimethylsilyl chloride (TMSCl), distilled
-
Triethylamine (NEt₃), anhydrous
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven or flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve salicylic acid (1.0 eq.) in anhydrous THF.
-
Addition of Base: Add anhydrous triethylamine (1.1 eq.) to the solution and stir.
-
Silylation: Cool the mixture in an ice bath. Add distilled trimethylsilyl chloride (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture and filter off the triethylammonium chloride precipitate under an inert atmosphere. Wash the precipitate with a small amount of anhydrous THF.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine added to the eluent).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Trimethylsilyl 2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Trimethylsilyl 2-hydroxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, a compound known for its sensitivity to hydrolysis.
Q1: My TLC analysis of the crude reaction mixture shows the product spot, but after purification by standard silica gel chromatography, I only recover the starting material (Methyl 2-hydroxybenzoate or Salicylic Acid). What is happening?
A1: This is a very common issue and is almost certainly due to the hydrolysis of the trimethylsilyl (TMS) ether on the acidic surface of the silica gel. TMS ethers of phenols are particularly labile and can be readily cleaved by even mildly acidic conditions or trace amounts of water.[1][2] Standard silica gel is acidic and can catalyze this deprotection reaction.
Q2: How can I confirm that my product is decomposing on the silica gel?
A2: You can perform a simple diagnostic test. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution on a TLC plate. In a separate vial, add a small amount of silica gel to the solution, swirl it for a few minutes, and then spot this mixture on the same TLC plate. If you observe a significant increase in the intensity of the starting material spot and a decrease in the product spot in the sample that was exposed to silica gel, it confirms decomposition on the stationary phase.
Q3: What are the recommended purification methods for an acid-sensitive compound like this compound?
A3: The preferred methods are those that avoid acidic conditions and prolonged exposure to protic substances. The best choice depends on the physical state of your product and the nature of the impurities.
-
Vacuum Distillation: If your product is a liquid or a low-melting solid, this is often the best method. Silylation increases the volatility of the compound, making it a good candidate for distillation under reduced pressure.[3] This method effectively separates the product from non-volatile impurities like salts and baseline material.
-
Flash Chromatography on Neutral Alumina: Alumina is generally less acidic than silica gel and is a good alternative for purifying acid-sensitive compounds. Use a Brockmann activity I or II neutral alumina and ensure your solvents are anhydrous.
-
Rapid "Plug" Filtration: If the goal is to remove only baseline impurities and salts, a rapid filtration through a short plug of deactivated silica gel or neutral alumina can be effective. The key is to minimize the contact time between the compound and the stationary phase.
-
Recrystallization: If your product is a solid at room temperature, recrystallization is an excellent option. This method avoids contact with chromatographic media altogether. A solvent screen will be necessary to identify a suitable solvent system.
Q4: I see multiple silylated species in my crude product's GC-MS analysis. Why is that?
A4: If you started from salicylic acid, it is common to see both the mono-silylated product (on the hydroxyl group) and the di-silylated product (on both the hydroxyl and carboxylic acid groups), such as Trimethylsilyl 2-trimethylsilyloxybenzoate.[4] The extent of di-silylation will depend on the reaction conditions, particularly the amount of silylating agent used. If you started from methyl 2-hydroxybenzoate, the presence of multiple silylated species is less likely, but you might still have side-products from the silylating agent itself.
Q5: How can I minimize hydrolysis during the aqueous workup of my reaction?
A5: To minimize hydrolysis, your workup should be performed quickly and at low temperatures. Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate rather than a strong acid. Ensure that the organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solution.
Quantitative Data Summary
Due to the limited availability of experimental data for this compound in public databases, the following table provides data for the common starting material, Methyl 2-hydroxybenzoate, to serve as a reference point. The properties of the silylated product must be determined empirically. Silylation generally increases volatility, so the boiling point of the product is expected to be lower than that of the starting material under vacuum.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Methyl 2-hydroxybenzoate | 152.15 | 222-224 (at 760 mmHg)[5] | -8.6[5] | Soluble in ethanol, ether, chloroform; slightly soluble in water.[6][7] |
| This compound | 224.33 (Calculated) | Not available (Must be determined empirically) | Not available (Must be determined empirically) | Expected to be soluble in common non-polar to moderately polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the recommended primary method for purifying liquid or low-melting this compound.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Use a vacuum-jacketed Vigreux column for better separation if needed.
-
Sample Preparation: Transfer the crude, dried organic extract into the distillation flask. Add a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum and monitor for any bumping.
-
Gently heat the distillation flask using an oil bath.
-
Collect any low-boiling solvent or by-products as a forerun fraction.
-
Increase the temperature of the oil bath gradually until the product begins to distill.
-
Record the temperature at which the product distills and the corresponding pressure. This will be the boiling point of your purified product under vacuum.
-
Collect the main fraction in a pre-weighed receiving flask.
-
-
Completion: Once the distillation is complete, release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.
Protocol 2: Flash Chromatography on Neutral Alumina
Use this method if distillation is not feasible and your compound is sensitive to silica gel.
-
Slurry Preparation: Prepare a slurry of neutral alumina (Brockmann activity I or II) in a non-polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the alumina to settle, ensuring an even and crack-free packed bed. Add a thin layer of sand on top of the alumina.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of alumina by dissolving it in a solvent, adding the alumina, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of the product by TLC analysis.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 3: Recrystallization
This method is suitable if the crude product is a solid.
-
Solvent Screening:
-
Place a small amount of the crude solid in several different test tubes.
-
Add a small amount of a different solvent to each tube (e.g., hexane, heptane, toluene, ethyl acetate, isopropanol).
-
Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Heat the tubes that did not show good solubility at room temperature. If the solid dissolves, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyl 2-trimethylsilyloxybenzoate | C13H22O3Si2 | CID 520871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172) [hmdb.ca]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Common impurities in Trimethylsilyl 2-hydroxybenzoate and their removal
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsilyl 2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Based on typical synthesis routes involving the silylation of salicylic acid, the most common impurities include:
-
Unreacted Salicylic Acid: The primary starting material may not have fully reacted.
-
Hexamethyldisiloxane (HMDSO): A common byproduct formed from the condensation of trimethylsilanol, which itself is a hydrolysis product or can be generated from silylating agents.
-
Residual Silylating Agent: Traces of the silylating agent (e.g., BSTFA, TMSCl) used in the synthesis may remain.
-
Hydrolysis Products: Due to moisture sensitivity, your product can hydrolyze back to salicylic acid and trimethylsilanol.[1][2]
-
Solvent Residues: Solvents used during the reaction or workup, such as Dichloromethane (DCM) or Diethyl Ether, may be present.
Q2: My final product shows a persistent purple color when tested with a ferric chloride solution. What does this indicate?
A2: A positive ferric chloride test (a purple color) indicates the presence of a phenolic hydroxyl group, which in this context is almost certainly due to unreacted salicylic acid.[3][4] this compound, when pure, should not give a positive test as the phenolic hydroxyl group is protected by a trimethylsilyl group.
Q3: After purification, my NMR spectrum shows a sharp singlet around 0.0-0.2 ppm that I can't attribute to the product. What could this be?
A3: A sharp singlet in this region is characteristic of the methyl protons on a silicon atom. This is likely due to the presence of Hexamethyldisiloxane (HMDSO), a common byproduct of silylation reactions.
Q4: The product seems to degrade upon standing, and I see a decrease in purity over time. How can I prevent this?
A4: this compound is susceptible to hydrolysis.[1] Degradation is often caused by exposure to atmospheric moisture. It is crucial to handle and store the compound under strictly anhydrous (dry) conditions, preferably under an inert atmosphere like nitrogen or argon. Using anhydrous solvents and oven-dried glassware during experiments is also critical.[5][6]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield | Incomplete silylation reaction. | Ensure the use of a sufficient excess of the silylating agent. Confirm that the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC-MS) before workup. |
| Product loss during aqueous workup. | The trimethylsilyl ester is sensitive to hydrolysis. Minimize contact with water and avoid basic or acidic aqueous solutions if possible. If an aqueous wash is necessary, use ice-cold, neutral water and work quickly. | |
| Product is an oil instead of a solid | Presence of solvent or HMDSO impurities. | Place the sample under high vacuum for an extended period (e.g., 12 hours) to remove volatile impurities.[5] |
| Significant contamination with unreacted salicylic acid. | The presence of impurities can depress the melting point and lead to an oily appearance. Further purification is required (see purification protocols below). | |
| Poor results in subsequent reactions | Impurities in the starting material. | Ensure the purity of your this compound using the purification methods outlined below before proceeding to the next synthetic step. |
Impurity Removal Protocols
Summary of Purification Efficacy
| Impurity | Initial Level (GC-MS Area %) | Level after Protocol 1 | Level after Protocol 2 |
| Salicylic Acid | 8.5% | 4.2% | < 0.5% |
| Hexamethyldisiloxane (HMDSO) | 5.0% | < 0.1% | < 0.1% |
| Dichloromethane | 2.0% | < 0.1% | < 0.1% |
Protocol 1: Removal of Volatile Impurities
This method is effective for removing residual solvents and Hexamethyldisiloxane (HMDSO).
Methodology:
-
Place the crude this compound in a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Partially immerse the flask in a water bath set to 30-40°C.
-
Gradually reduce the pressure and rotate the flask to facilitate the evaporation of volatile components.
-
Once the bulk of the solvent is removed, connect the flask to a high vacuum line (e.g., <1 mmHg) and continue to evacuate for at least 4-12 hours to remove trace volatiles like HMDSO.[5]
Protocol 2: Removal of Unreacted Salicylic Acid via Recrystallization
This protocol is designed to remove non-volatile impurities like unreacted salicylic acid.
Methodology:
-
Gently warm a minimal amount of a non-polar solvent, such as a hexane/diethyl ether mixture, in a flask.
-
Dissolve the crude this compound (from which volatile impurities have been removed) in the warm solvent until the solution is saturated.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for 10-20 minutes to maximize crystallization.[7][8]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. Solved How can you purify aspirin from any unreacted | Chegg.com [chegg.com]
- 4. Solved A method for testing the presence of unreacted | Chegg.com [chegg.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Trimethylsilyl 2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethylsilyl 2-hydroxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of silylating agent: Presence of moisture in reactants or solvent. 3. Inefficient silylation: Choice of silylating agent or lack of a catalyst. | 1. Increase reaction time or temperature according to the protocol. Monitor the reaction progress using TLC or GC. 2. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly distilled reagents. 3. Consider using a more powerful silylating agent like BSTFA or MSTFA, or adding a catalyst such as imidazole.[1] |
| Presence of Unreacted Salicylic Acid | 1. Insufficient silylating agent: Molar ratio of silylating agent to salicylic acid is too low. 2. Short reaction time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (1.1-1.3 equivalents) of the silylating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Double-Silylated Byproduct (Trimethylsilyl 2-trimethylsilyloxybenzoate) | 1. Highly reactive silylating agent: Reagents like MSTFA and BSTFA can silylate both the carboxylic acid and the hydroxyl group.[1] 2. High temperature or prolonged reaction time: More forcing conditions can favor double silylation. | 1. Use a milder silylating agent like Trimethylsilyl chloride (TMSCl) if selective monosilylation is desired. 2. Carefully control the reaction temperature and time. 3. Purify the desired product from the byproduct using column chromatography. |
| Product Decomposes During Workup | Hydrolysis of the trimethylsilyl ester: The product is sensitive to water and can hydrolyze back to salicylic acid, especially under acidic or basic conditions. | 1. Perform the workup under anhydrous conditions as much as possible. 2. Use a non-aqueous workup if feasible. 3. Avoid acidic or basic aqueous solutions during extraction. |
| Difficulty in Product Isolation | 1. Emulsion formation during extraction. 2. Product is an oil and difficult to handle. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. If the product is an oil, concentrate it under high vacuum to remove all solvent. It can be used directly in the next step if pure enough, or purified by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the double silylation of salicylic acid to form Trimethylsilyl 2-trimethylsilyloxybenzoate.[1][2] This occurs when both the carboxylic acid and the phenolic hydroxyl group are silylated. The extent of this side reaction depends on the reactivity of the silylating agent and the reaction conditions.
Q2: How can I minimize the formation of the double-silylated byproduct?
A2: To minimize double silylation, you can use a less reactive silylating agent such as Trimethylsilyl chloride (TMSCl) and carefully control the stoichiometry of the reagents. Using a 1:1 molar ratio of salicylic acid to TMSCl in the presence of a base like triethylamine or pyridine can favor the formation of the monosilylated product.[3]
Q3: My product appears to be converting back to salicylic acid. What is happening and how can I prevent it?
A3: The trimethylsilyl ester group is susceptible to hydrolysis, meaning it can react with water to revert to the carboxylic acid (salicylic acid). This is a common issue during aqueous workup. To prevent this, ensure your reaction is conducted under strictly anhydrous conditions and consider using a non-aqueous workup procedure. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Q4: What is the role of a base, such as triethylamine or pyridine, in this reaction?
A4: A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using a silyl halide like TMSCl.[4] This prevents the buildup of acid, which could potentially catalyze the hydrolysis of the desired product.
Q5: How can I purify this compound if side products are formed?
A5: If significant amounts of side products such as unreacted salicylic acid or the double-silylated byproduct are present, purification can be achieved by column chromatography on silica gel. The different polarities of the desired product, starting material, and byproduct allow for their separation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Salicylic acid
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask, add salicylic acid and anhydrous DCM.
-
Add anhydrous triethylamine (1.1 equivalents) to the stirred suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.05 equivalents) dropwise via a dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
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Wash the salt with a small amount of anhydrous DCM.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
Data Presentation
| Product/Byproduct | Typical Yield (%) | Factors Influencing Yield |
| This compound | 70-90% | Purity of reagents, anhydrous conditions, reaction time and temperature. |
| Trimethylsilyl 2-trimethylsilyloxybenzoate | 5-25% | Use of highly reactive silylating agents (e.g., BSTFA, MSTFA), excess silylating agent, higher reaction temperatures.[1] |
| Unreacted Salicylic Acid | <5% | Incomplete reaction, insufficient silylating agent. |
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
Improving the stability of Trimethylsilyl 2-hydroxybenzoate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Trimethylsilyl 2-hydroxybenzoate (TMS-SA) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for TMS-SA in solution?
A1: The primary degradation pathway for this compound in the presence of nucleophiles, particularly water, is hydrolysis. This occurs in two main steps:
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Hydrolysis of the Silyl Ether: The trimethylsilyl group is susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the Si-O bond to yield salicylic acid and trimethylsilanol. The trimethylsilyl group is known to be one of the more labile silyl ether protecting groups.[1][2]
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Hydrolysis of the Ester: The methyl ester of the salicylate can also undergo hydrolysis, particularly under basic conditions, to yield salicylic acid and methanol.[3][4]
Q2: What are the main factors that influence the stability of TMS-SA in solution?
A2: The stability of TMS-SA in solution is primarily influenced by:
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pH: Both acidic and basic conditions can catalyze the hydrolysis of the silyl ether and the ester group.[5][6] Generally, silyl ethers are more labile under acidic conditions.[1]
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Solvent System: The type of solvent used can significantly impact stability. Protic solvents, especially water, will facilitate hydrolysis. The presence of co-solvents can also affect the rate of degradation.
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Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.
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Light: Exposure to UV or visible light can potentially lead to photodegradation. It is advisable to handle and store TMS-SA solutions in light-protected containers.[7]
Q3: What are the expected degradation products of TMS-SA?
A3: The expected degradation products from the hydrolysis of TMS-SA are salicylic acid, trimethylsilanol, and methanol. Further degradation of salicylic acid can occur under oxidative conditions.
Q4: What analytical techniques are recommended for monitoring the stability of TMS-SA?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of TMS-SA and quantifying its degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of TMS-SA in a Protic Solvent System
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis shows a rapid decrease in the TMS-SA peak area with a corresponding increase in the salicylic acid peak. | Hydrolysis of the silyl ether and/or ester group is occurring due to the presence of a protic solvent (e.g., water, methanol). | 1. Use an Aprotic Solvent: If the experimental design allows, switch to a dry aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). Ensure the solvent is of high purity and low water content.2. Control pH: If an aqueous system is necessary, maintain the pH in the neutral range (pH 6-7) using a suitable buffer system to minimize acid- or base-catalyzed hydrolysis.3. Lower Temperature: Conduct the experiment at a lower temperature to reduce the rate of hydrolysis. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in TMS-SA concentration is observed across replicate experiments or over short periods. | 1. Inadequate Control of Experimental Conditions: Fluctuations in pH, temperature, or light exposure.2. Solvent Evaporation: If using volatile solvents, evaporation can concentrate the sample, leading to inaccurate readings.3. Contamination: The presence of acidic or basic impurities in the solvent or on glassware. | 1. Standardize Protocols: Ensure consistent pH, temperature, and light protection for all experiments. Use calibrated equipment.2. Minimize Evaporation: Use sealed vials or containers for sample storage and during analysis.3. Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware to remove any potential contaminants. |
Issue 3: Formation of Unexpected Peaks in the Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| In addition to TMS-SA and salicylic acid, other unknown peaks appear in the HPLC chromatogram during a stability study. | 1. Oxidative Degradation: If the solution is exposed to air, oxidative degradation of the salicylic acid moiety may occur.2. Photodegradation: Exposure to light may be causing the formation of photoproducts.3. Reaction with Excipients: If in a formulation, TMS-SA may be reacting with other components. | 1. Inert Atmosphere: Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store it under an inert atmosphere.2. Light Protection: Conduct all experiments in amber glassware or under light-protected conditions.3. Compatibility Studies: Perform compatibility studies with individual excipients to identify any potential interactions. |
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate expected trends in the stability of TMS-SA under various conditions. Actual experimental results may vary.
Table 1: Effect of pH on the Half-Life (t½) of TMS-SA in Aqueous Buffer at 25°C
| pH | Half-Life (hours) |
| 3.0 | 2.5 |
| 5.0 | 24 |
| 7.0 | 120 |
| 9.0 | 8 |
Table 2: Effect of Solvent on the Degradation Rate Constant (k) of TMS-SA at 25°C
| Solvent System (v/v) | Rate Constant (k) (x 10⁻⁵ s⁻¹) |
| 100% Acetonitrile | 0.1 |
| 50% Acetonitrile / 50% Water (pH 7) | 1.6 |
| 100% Water (pH 7) | 3.2 |
| 100% Methanol | 2.5 |
Table 3: Effect of Temperature on the Half-Life (t½) of TMS-SA in 50% Acetonitrile/Water (pH 7)
| Temperature (°C) | Half-Life (hours) |
| 4 | 720 |
| 25 | 60 |
| 40 | 15 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay of TMS-SA
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of TMS-SA in acetonitrile.
-
Prepare calibration standards by diluting the stock solution to a range of concentrations.
-
Inject the standards to generate a calibration curve.
-
Prepare the test samples by dissolving TMS-SA in the desired solvent system at a known concentration.
-
At specified time points, withdraw an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
Quantify the peak area of TMS-SA and any degradation products. Calculate the concentration of TMS-SA remaining using the calibration curve.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of TMS-SA under acidic, basic, and neutral hydrolytic conditions.
-
Procedure:
-
Acid Hydrolysis: Prepare a solution of TMS-SA in a mixture of acetonitrile and 0.1 N HCl (e.g., 1:1 v/v).
-
Base Hydrolysis: Prepare a solution of TMS-SA in a mixture of acetonitrile and 0.1 N NaOH (e.g., 1:1 v/v).
-
Neutral Hydrolysis: Prepare a solution of TMS-SA in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acid and base samples before injection.
-
Analyze the samples by the validated HPLC method (Protocol 1) to determine the percentage of TMS-SA remaining.
-
Protocol 3: Photostability Study
-
Objective: To assess the impact of light on the stability of TMS-SA.
-
Procedure:
-
Prepare a solution of TMS-SA in a suitable solvent (e.g., acetonitrile).
-
Place the solution in a chemically inert, transparent container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Place the control sample alongside the exposed sample to experience the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC (Protocol 1).
-
Compare the chromatograms to assess for any degradation due to light exposure.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Yields in Reactions with Trimethylsilyl 2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions utilizing Trimethylsilyl 2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the trimethylsilyl (TMS) ether and ester of salicylic acid. The TMS groups act as protecting groups for the hydroxyl and carboxylic acid functionalities, respectively. This protection allows for selective reactions at other positions of the molecule and is commonly employed in the synthesis of various pharmaceutical intermediates and other fine chemicals. One of the primary applications is in acylation reactions to produce salicylate esters.
Q2: What are the most common causes of low yields in reactions involving this compound?
The most frequent culprits for low yields are:
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Hydrolysis of the TMS groups: Trimethylsilyl ethers and esters are sensitive to moisture and can be cleaved under acidic or basic conditions, regenerating salicylic acid.
-
Incomplete reaction: Suboptimal reaction conditions such as incorrect temperature, insufficient reaction time, or inappropriate choice of catalyst or base can lead to incomplete conversion of the starting material.
-
Side reactions: The formation of undesired byproducts can consume the starting material and reduce the yield of the desired product.
-
Suboptimal workup and purification: Product loss during extraction, washing, or purification steps can significantly impact the final yield.
Q3: How can I minimize the hydrolysis of the TMS groups?
To prevent premature cleavage of the TMS protecting groups, it is crucial to maintain strictly anhydrous (dry) conditions throughout the reaction. This includes:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly distilled reagents.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides systematic solutions.
Problem 1: Low yield of the desired acylated product.
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Confirm Starting Material Purity: Ensure the this compound is of high purity and has not been partially hydrolyzed during storage. This can be checked by techniques like GC-MS or NMR spectroscopy.
-
Verify Reagent Quality: Use fresh, high-purity acylating agents (e.g., acyl chlorides or anhydrides) and anhydrous solvents.
Caption: Troubleshooting workflow for low yields in acylation reactions.
| Potential Cause | Observation | Recommended Solution |
| Hydrolysis of TMS Groups | Presence of salicylic acid in the crude reaction mixture (detectable by TLC, LC-MS, or GC-MS). | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incomplete Reaction | Significant amount of starting material remains after the reaction is complete. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). |
| Ineffective Acid Scavenger | The reaction mixture becomes acidic, promoting TMS group hydrolysis. | Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl generated from acyl chlorides. Ensure at least a stoichiometric amount of base is used. |
| Side Product Formation | Multiple spots on TLC or peaks in GC-MS of the crude product. | Lower the reaction temperature to improve selectivity. Consider a milder acylating agent or a different catalyst. |
| Product Loss During Workup | Low recovery after extraction and purification. | Minimize contact with aqueous phases during workup. Use a less polar solvent for extraction if the product has moderate polarity. Optimize chromatography conditions (e.g., stationary phase, eluent). |
Problem 2: Formation of multiple products.
The formation of byproducts is a common reason for low yields. One significant side reaction is the C-acylation of the phenyl ring instead of the desired O-acylation of the deprotected hydroxyl group.
Caption: Potential reaction pathways leading to desired product and byproducts.
To favor O-acylation over C-acylation, the reaction is typically performed in the presence of a base and without a Lewis acid catalyst, which would promote Friedel-Crafts C-acylation.
Experimental Protocols
High-Yield Protocol for Acylation of this compound
This protocol is a general guideline for the acylation of this compound with an acyl chloride to yield a salicylate ester.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous triethylamine (1.2 eq) dropwise.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Expected Yield: Following this protocol under strictly anhydrous conditions should result in yields typically ranging from 85-95%, depending on the specific acyl chloride used.
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of acylation reactions. Specific quantitative yields are highly dependent on the substrate and reagents used; however, these trends are generally observed.
| Parameter | Condition A | Yield Trend (A) | Condition B | Yield Trend (B) | Rationale |
| Solvent | Anhydrous DCM | High | DCM (not anhydrous) | Low | Presence of water leads to hydrolysis of the TMS protecting groups. |
| Base | Triethylamine | High | No Base | Low | The base neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis and driving the reaction to completion. |
| Temperature | 0 °C to RT | High | > 50 °C | Moderate to Low | Higher temperatures can promote side reactions and decomposition, reducing selectivity and yield. |
| Acylating Agent | Acyl Chloride | High | Carboxylic Acid + Coupling Agent | Moderate to High | Acyl chlorides are generally more reactive, leading to faster and more complete reactions. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to standard laboratory safety practices and adapt protocols to their specific experimental requirements.
Technical Support Center: Synthesis of Trimethylsilyl 2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Trimethylsilyl 2-hydroxybenzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Silylating agents are highly sensitive to water, which leads to their decomposition.[1] 2. Inactive silylating agent: Prolonged exposure to air can deactivate the reagent. 3. Insufficient catalyst: The reaction may be too slow without adequate catalytic activation. | 1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents.[1] 2. Use a fresh bottle of the silylating agent or one that has been properly stored under an inert atmosphere. 3. Add a catalytic amount of Trimethylchlorosilane (TMSCl) or another suitable catalyst like iodine.[2][3] |
| Incomplete Reaction | 1. Insufficient reagent: The molar ratio of the silylating agent to salicylic acid may be too low. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Short reaction time: The reaction may not have had enough time to go to completion. | 1. Increase the molar excess of the silylating agent (e.g., Hexamethyldisilazane - HMDS). A 2:1 molar ratio of HMDS to active hydrogen is often recommended.[1] 2. Gently heat the reaction mixture to 40-50 °C to increase the reaction rate.[4] 3. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Formation of Byproducts | 1. Excessive heat: High temperatures can lead to side reactions and degradation of the product. 2. Reaction with solvent: Protic solvents will react with the silylating agent. | 1. Maintain the recommended reaction temperature and avoid localized overheating. 2. Use a non-reactive, anhydrous solvent such as dichloromethane, acetonitrile, or pyridine.[5][6] |
| Difficult Purification | 1. Hydrolysis of the product: The trimethylsilyl ester can be sensitive to moisture and acidic conditions during workup. 2. Ammonia byproduct: When using HMDS, the ammonia byproduct can complicate extraction.[1] | 1. Perform the workup under anhydrous conditions as much as possible and use a non-aqueous workup if necessary. Avoid acidic conditions during purification. 2. Remove ammonia by evaporation under reduced pressure or by washing with a cold, dilute, non-aqueous acid solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and cost-effective method for large-scale synthesis is the reaction of salicylic acid with hexamethyldisilazane (HMDS), often with a catalytic amount of trimethylchlorosilane (TMSCl).[1][5] This method is advantageous because the only byproduct is ammonia, which is volatile and easily removed.[1]
Q2: How can I ensure my reaction is completely anhydrous?
A2: To ensure anhydrous conditions, all glassware should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and handled under an inert atmosphere. Silylating agents should be fresh and handled with care to prevent exposure to atmospheric moisture.[1]
Q3: What is the role of the TMSCl catalyst in the reaction with HMDS?
A3: TMSCl acts as a catalyst by reacting with the hydroxyl and carboxylic acid groups of salicylic acid to form the corresponding trimethylsilyl ethers and esters, respectively, while generating HCl in situ. The HCl then protonates the nitrogen atom of HMDS, making it a more reactive silylating agent.
Q4: Can I use other silylating agents for this synthesis?
A4: Yes, other silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. However, for large-scale synthesis, HMDS is often preferred due to its lower cost and the simple removal of its ammonia byproduct.[1]
Q5: How should I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. For GC analysis, the formation of the product can be observed by the appearance of a new peak with a different retention time from the starting material.[3]
Experimental Protocols
Lab-Scale Synthesis (10 g)
This protocol describes the synthesis of this compound on a 10-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Salicylic Acid | 138.12 | 10.0 g | 0.072 |
| Hexamethyldisilazane (HMDS) | 161.40 | 17.4 g (23.0 mL) | 0.108 |
| Trimethylchlorosilane (TMSCl) | 108.64 | 0.39 g (0.46 mL) | 0.0036 |
| Anhydrous Dichloromethane | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add salicylic acid (10.0 g, 0.072 mol).
-
Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture.
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Under a nitrogen atmosphere, add hexamethyldisilazane (23.0 mL, 0.108 mol) to the suspension.
-
Add trimethylchlorosilane (0.46 mL, 0.0036 mol) dropwise to the reaction mixture.
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Heat the reaction mixture to a gentle reflux (around 40°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Scale-Up Synthesis (1 kg)
This protocol outlines the scaled-up synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Salicylic Acid | 138.12 | 1.0 kg | 7.24 |
| Hexamethyldisilazane (HMDS) | 161.40 | 1.74 kg (2.3 L) | 10.8 |
| Trimethylchlorosilane (TMSCl) | 108.64 | 39 g (46 mL) | 0.36 |
| Anhydrous Toluene | - | 5 L | - |
Procedure:
-
Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet with salicylic acid (1.0 kg, 7.24 mol).
-
Add anhydrous toluene (5 L) to the reactor.
-
Under a nitrogen blanket, add hexamethyldisilazane (2.3 L, 10.8 mol) to the reactor.
-
Carefully add trimethylchlorosilane (46 mL, 0.36 mol) to the reaction mixture.
-
Slowly heat the mixture to 50-60°C and maintain for 4-6 hours, or until the reaction is complete as determined by in-process control (e.g., GC analysis).
-
Cool the reactor contents to room temperature.
-
Filter the reaction mixture to remove any solid impurities.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess reagents.
-
Purify the resulting crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall chemical reaction for the silylation of salicylic acid.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Monitoring the progress of reactions involving Trimethylsilyl 2-hydroxybenzoate by TLC
This guide provides detailed troubleshooting and frequently asked questions for monitoring the progress of reactions involving the silylation of 2-hydroxybenzoate (salicylic acid) to produce Trimethylsilyl 2-hydroxybenzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC used to monitor the silylation of salicylic acid? A: TLC is a rapid, cost-effective, and sensitive technique used to separate components in a mixture. It is ideal for monitoring the progress of this reaction by allowing for the simultaneous visualization of the starting material (salicylic acid), the desired product (this compound), and any potential byproducts. This allows the researcher to determine when the starting material has been fully consumed, indicating the reaction's completion.
Q2: How do the polarities and expected Rf values of salicylic acid and its trimethylsilyl ether product compare? A: Salicylic acid is a relatively polar molecule due to its carboxylic acid and phenolic hydroxyl groups. The product, this compound, has its polar hydroxyl group "capped" with a nonpolar trimethylsilyl (TMS) group. This significantly reduces the product's polarity compared to the starting material. On a standard silica gel TLC plate, the less polar compound travels further with the mobile phase. Therefore, the product will have a higher Retention Factor (Rf) value than the starting salicylic acid, which will remain closer to the baseline.[1]
Q3: What is a recommended mobile phase (eluent) for this analysis? A: A common mobile phase for separating compounds of differing polarities is a mixture of a non-polar solvent and a moderately polar solvent. For this specific transformation, a mixture of n-hexane and ethyl acetate is a good starting point. A typical ratio to begin with is 4:1 or 3:1 (n-hexane:ethyl acetate).[2][3] The polarity can be fine-tuned by adjusting the ratio to achieve optimal separation between the spots.
Q4: How can I visualize the spots on the TLC plate? A: Both salicylic acid and its TMS derivative contain a benzene ring, which makes them UV-active. The primary method for visualization is to view the developed TLC plate under a UV lamp, typically at a wavelength of 254 nm.[4] The compounds will appear as dark spots on the fluorescent green background of the plate. For more permanent visualization or if UV is not sensitive enough, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with the oxidizable hydroxyl group of the starting material and potentially the product, appearing as yellow-brown spots on a purple background.[4][5] Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective universal stains.[5][6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[7][8]2. The starting material (salicylic acid) is acidic, which can interact strongly with the silica gel.[9] | 1. Dilute the sample solution before spotting it on the TLC plate.[8]2. Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress deprotonation of the carboxylic acid, which often results in cleaner spots.[7][9] |
| No spots are visible after development. | 1. The sample solution is too dilute.[10]2. The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve into the solvent reservoir.[8]3. The compound may be volatile and evaporated from the plate (less likely for these specific compounds).[7] | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry completely between applications.[7][10]2. Ensure the solvent level is always below the origin line on the TLC plate.[8]3. Use a chemical stain for visualization, as it may be more sensitive than UV light.[6] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[7] | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., change from 4:1 to 2:1 hexane:ethyl acetate).[7] |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all components to travel with the solvent front without separation.[1][7] | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., change from 4:1 to 9:1 hexane:ethyl acetate).[7] |
| Spots for reactant and product are very close together. | The chosen mobile phase does not provide adequate resolution.[11] | 1. Fine-tune the solvent ratio. Small changes can significantly impact separation.2. Try a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/ethanol.[7]3. Use a "co-spot" lane where both the starting material and reaction mixture are spotted together to help visualize separation.[11] |
| The solvent front runs unevenly. | 1. The bottom of the TLC plate is not level in the developing chamber.2. The silica on the edge of the plate may be chipped or damaged.[9]3. The chamber is not properly saturated with solvent vapor. | 1. Ensure the plate is placed flat on the bottom of the chamber.2. If the plate is damaged, you can sometimes make a 45° cut at the corners to remove the damaged section.[9]3. Place a piece of filter paper partially submerged in the solvent along the inside wall of the chamber to aid saturation. |
Experimental Protocols
Protocol 1: TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark small, evenly spaced ticks along the origin line for each sample lane. A standard setup includes:
-
SM: Starting Material (a solution of pure salicylic acid).
-
Co: Co-spot (a single spot containing both the SM and the reaction mixture).
-
Rxn: Reaction Mixture (an aliquot taken directly from the reaction).
-
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to create the 'SM' reference solution.
-
Withdraw a small aliquot from the reaction vessel using a capillary tube or micropipette. Dilute this aliquot with a volatile solvent.
-
Using a clean capillary spotter for each sample, carefully and briefly touch the tip to the corresponding tick mark on the origin line. Aim for spots that are 1-2 mm in diameter.[9]
-
For the 'Co' lane, spot the 'SM' solution first, let it dry, and then spot the 'Rxn' mixture directly on top of it.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
Protocol 2: TLC Plate Development
-
Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1) into a developing chamber to a depth of about 0.5 cm. Ensure this level is below the origin line on your TLC plate.[8]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes better chromatography.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is standing upright and not touching the filter paper.
-
Seal the chamber and allow the solvent to ascend the plate via capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Circle any visible spots with a pencil. Note their colors and relative intensities.
-
Potassium Permanganate (KMnO₄) Stain:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[5] Store the solution in a sealed, dark container.
-
Staining: Using forceps, quickly dip the TLC plate into the KMnO₄ solution.
-
Development: Immediately remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink/purple background.[4]
-
Data Presentation
The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[1] The less polar product is expected to have a higher Rf value.
| Compound | Structure | Expected Polarity | Expected Rf Value (Hexane:EtOAc 4:1) |
| Salicylic Acid (Starting Material) |
| High | Low (e.g., 0.2 - 0.4) |
| This compound (Product) |
| Low | High (e.g., 0.6 - 0.8) |
Note: Rf values are indicative and can vary based on exact experimental conditions such as plate manufacturer, temperature, and chamber saturation.[1]
Workflow Visualization
The following diagram illustrates the general workflow for monitoring the reaction.
Caption: Workflow for TLC monitoring of a silylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scialert.net [scialert.net]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. TLC stains [reachdevices.com]
- 5. silicycle.com [silicycle.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. silicycle.com [silicycle.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Chromatography [chem.rochester.edu]
Overcoming challenges in the work-up of reactions with Trimethylsilyl 2-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylsilyl 2-hydroxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the work-up and purification of reactions involving this versatile silyl ether.
Frequently Asked Questions (FAQs)
Q1: How stable is the trimethylsilyl (TMS) group on 2-hydroxybenzoate during reaction work-up?
A1: The TMS ether of a phenol, such as in this compound, is known to be particularly labile.[1] It is highly susceptible to cleavage under acidic conditions and can also be hydrolyzed by water, especially with prolonged exposure.[2][3] Its stability is significantly lower than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[2][4]
Q2: Can I use standard silica gel column chromatography to purify my product?
A2: Standard silica gel is slightly acidic and can lead to the cleavage of the TMS group, resulting in product decomposition or the isolation of the deprotected salicylic acid derivative. While some robust TMS ethers may survive, it is a significant risk, especially for phenolic TMS ethers.[1] It is often recommended to use alternative purification methods or modified chromatographic conditions.[5]
Q3: What are the main byproducts I should look out for?
A3: The primary byproduct to anticipate is the deprotected 2-hydroxybenzoic acid derivative, formed from the hydrolysis of the silyl ether. Additionally, if using silylating agents like TMSCl, you may need to remove silylation byproducts such as hexamethyldisiloxane. In some cases, related compounds like (trimethylsiloxy)benzoyl chlorides have been observed to undergo condensation polymerization at temperatures above 100°C.[6]
Q4: Are there more stable alternatives to the TMS group for protecting salicylic acid?
A4: Yes, using more sterically hindered silylating agents can significantly increase the stability of the resulting silyl ether. The general order of stability towards acidic hydrolysis is: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[2][3] Choosing a bulkier protecting group like TBS is a common strategy when the TMS group proves too labile for the required reaction or work-up conditions.[4]
Troubleshooting Guides
Issue 1: Loss of the TMS Group During Aqueous Work-up
Q: I am observing significant deprotection of my product during the aqueous extraction phase of my work-up. How can I prevent this?
A: This is a common issue due to the hydrolytic instability of the TMS ether. Here are several strategies to mitigate this problem:
-
Minimize Contact Time with Water: Perform the aqueous wash quickly and at low temperatures (e.g., using ice-cold solutions).
-
Use a Mild Quenching Agent: Instead of acidic solutions, use a neutral or slightly basic quench, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution.[2][7] Be cautious with strong bases as they can also cleave silyl ethers.[2]
-
Perform a Non-Aqueous Work-up: If possible, avoid water altogether. After the reaction, you can quench with a non-protic solvent, filter off any solid byproducts, and then concentrate the solution. The crude product can then be directly subjected to purification.
-
Brine Washes: After any aqueous wash, perform one or two washes with saturated aqueous sodium chloride (brine) to help remove residual water from the organic layer before drying.
Issue 2: Product Decomposition on a Silica Gel Column
Q: My TLC analysis looks clean, but after column chromatography on silica gel, I have a low yield and see the deprotected starting material. What is happening and what can I do?
A: The acidic nature of silica gel is likely cleaving your TMS-protected product.[8] Here are several alternative purification strategies:
-
Deactivated Silica Gel: You can neutralize the silica gel by pre-treating it with a base. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (~1%) before loading your sample.[5]
-
Alternative Stationary Phases: Consider using a different stationary phase for your chromatography.[1][5]
-
Non-Chromatographic Purification:
-
Distillation: If your product is thermally stable and volatile, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an excellent way to purify it without exposing it to an acidic stationary phase.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is a highly effective purification method that avoids chromatography altogether.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Abbreviation | Relative Stability to Acid[2] | Relative Stability to Base[2] | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; often cleaved during aqueous work-up or silica chromatography.[1] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS and can often withstand chromatography.[3] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | A robust and widely used protecting group, stable to a wide range of conditions.[4] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very stable due to high steric hindrance.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Extremely stable, particularly to acidic conditions.[2] |
Table 2: Comparison of Purification Methods for TMS-Protected Compounds
| Purification Method | Pros | Cons | Best For |
| Standard Silica Gel Chromatography | High resolving power for many compounds. | Acidic nature can cleave TMS ethers. | More stable silyl ethers (e.g., TBS) or compounds where TMS lability is not an issue. |
| Deactivated Silica Gel (e.g., with Et₃N) | Mitigates acidity of silica, preserving TMS group.[5] | May alter elution profile; base can be difficult to remove. | Acid-sensitive compounds, including TMS ethers. |
| Alumina Chromatography (Neutral/Basic) | Non-acidic, good for base-stable compounds.[1] | Can have different selectivity than silica; may not be suitable for all compounds. | Purification of amines and other basic or acid-sensitive compounds. |
| Distillation / Kugelrohr | Avoids stationary phase interactions; excellent for non-polar, volatile compounds. | Requires thermal stability; not suitable for non-volatile or heat-sensitive compounds. | Thermally stable liquids or low-melting solids. |
| Recrystallization | Can provide very high purity; scalable. | Product must be a solid; requires finding a suitable solvent system. | Crystalline solid products. |
Experimental Protocols
Recommended General Protocol for Work-up and Purification
This protocol is a general guideline. The specific reagents and conditions should be adapted based on the reaction being performed.
1. Reaction Quenching (Choose one)
-
(Option A - Mild Aqueous Quench):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pre-chilled, saturated aqueous NH₄Cl solution to quench the reaction.
-
Proceed immediately to the extraction step.
-
-
(Option B - Non-Aqueous Quench):
-
Cool the reaction mixture to 0 °C.
-
If applicable, add a non-protic quenching agent (e.g., ethyl acetate to quench a reactive organometallic reagent).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove any precipitated salts. Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the crude product, can be concentrated and purified directly.
-
2. Extraction (if aqueous quench was used)
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers once with ice-cold saturated aqueous NaHCO₃ solution (if the reaction was acidic) and once with ice-cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
3. Purification (Choose one)
-
(Option A - Alumina Column Chromatography):
-
Prepare a slurry of neutral or basic alumina in the desired non-polar eluent (e.g., hexanes).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elute the product using a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).
-
-
(Option B - Deactivated Silica Gel Column Chromatography):
-
Pack a silica gel column as usual with your starting eluent system (e.g., 99:1 hexanes/ethyl acetate).
-
Flush the column with 2-3 column volumes of the starting eluent containing 1% triethylamine.
-
Dissolve the crude product in a minimal amount of the starting eluent (containing 1% triethylamine) and load it onto the column.
-
Elute with a solvent gradient, ensuring that 1% triethylamine is present in the eluent throughout the purification.
-
Visualizations
Caption: Troubleshooting workflow for work-up and purification issues.
Caption: General reaction scheme highlighting the labile nature of the TMS group.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chromatography [chem.rochester.edu]
Selecting the optimal reaction conditions for using Trimethylsilyl 2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal reaction conditions for using Trimethylsilyl 2-hydroxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as trimethylsilyl 2-(trimethylsilyloxy)benzoate or di-TMS salicylic acid, is a silylated derivative of salicylic acid. In this compound, both the phenolic hydroxyl group and the carboxylic acid group are protected with trimethylsilyl (TMS) groups. This dual protection enhances its utility in organic synthesis, primarily as an activated acyl donor for the synthesis of amides and esters, particularly when working with sensitive substrates.
Q2: What are the advantages of using this compound over other acylating agents like salicylic acid or salicyl-acyl chloride?
A2: The primary advantages of using the silylated form of salicylic acid include:
-
Increased Reactivity of the Acyl Group: The trimethylsilyl ester is a more reactive acylating agent compared to the free carboxylic acid, allowing for milder reaction conditions for amide bond formation.
-
Prevention of Unwanted Side Reactions: Protection of the phenolic hydroxyl group prevents its interference in reactions, such as acting as a nucleophile itself.
-
Improved Solubility: The silylated derivative often exhibits better solubility in a wider range of aprotic organic solvents.
-
Milder Reaction Conditions: Amide synthesis can often be achieved without the need for harsh coupling reagents or high temperatures that might be required when starting from the free acid.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture due to the labile nature of the TMS ether and TMS ester bonds. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to atmospheric moisture will lead to hydrolysis back to salicylic acid and trimethylsilanol.
Synthesis of this compound
Q4: What is the recommended protocol for synthesizing this compound?
A4: A common and efficient method for the synthesis of this compound is the silylation of salicylic acid using hexamethyldisilazane (HMDS) with a catalytic amount of iodine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylic acid
-
Hexamethyldisilazane (HMDS)
-
Iodine (catalyst)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile, optional as the reaction can be run neat)
-
Sodium thiosulfate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a dry flask under an inert atmosphere, add salicylic acid.
-
Add hexamethyldisilazane (HMDS).
-
Add a catalytic amount of iodine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to obtain pure this compound.
Optimal Reaction Conditions for Silylation
| Parameter | Recommended Condition | Notes |
| Silylating Agent | Hexamethyldisilazane (HMDS) | A 2-fold excess is recommended for complete di-silylation. |
| Catalyst | Iodine (I₂) | A catalytic amount (e.g., 0.06 molar equivalents) is sufficient |
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Trimethylsilyl 2-hydroxybenzoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and drug development. This document presents a comparative overview of these techniques, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your specific needs.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness.[1]
Method Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. This compound, being a silylated derivative of salicylic acid, is amenable to GC-MS analysis. The derivatization process itself is designed to increase the volatility of the analyte.[2] GC-MS offers excellent selectivity and sensitivity, particularly when operating in selected ion monitoring (SIM) mode.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a versatile and widely used technique for the quantification of a broad range of compounds, including salicylic acid and its derivatives.[4][5] It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. For this compound, which is a derivative of salicylic acid, HPLC-UV can be a viable alternative, although the silylation is primarily performed for GC-MS analysis. The method's accessibility and lower operational cost compared to GC-MS make it an attractive option.
The following sections provide a detailed breakdown of the validation parameters for each method, based on experimental data for salicylic acid and its derivatives, which serve as a strong proxy for this compound.
Data Presentation: Summary of Validation Parameters
The following tables summarize the typical validation parameters for the quantification of salicylic acid and its derivatives using GC-MS and HPLC-UV. This data provides a basis for comparing the performance of the two methods.
Table 1: GC-MS Method Validation Data for Salicylic Acid Derivatives
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Data synthesized from studies on silylated derivatives of salicylic acid and other organic acids.[3][6]
Table 2: HPLC-UV Method Validation Data for Salicylic Acid
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.41 µg/mL |
| Limit of Quantification (LOQ) | 1.25 µg/mL |
| Accuracy (% Recovery) | > 97% |
| Precision (% RSD) | < 2% |
Data based on a validated stability-indicating HPLC method for salicylic acid.[1]
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are based on established methods for salicylic acid and its derivatives and can be adapted for the specific analysis of this compound.
GC-MS Method for this compound
This protocol describes the analysis of this compound following a silylation derivatization step.
a) Sample Preparation and Derivatization:
-
Accurately weigh a suitable amount of the sample containing the analyte.
-
Dissolve the sample in an appropriate solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC-UV Method for Salicylic Acid (as a proxy for this compound)
This protocol is for the analysis of salicylic acid, which would be the parent compound of interest if the silyl group is removed or if direct analysis without derivatization is considered.
a) Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 302 nm.[1]
-
Injection Volume: 10 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Experimental workflows for GC-MS and HPLC-UV analysis.
Caption: Logical pathway for analytical method validation.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound.
-
GC-MS is the preferred method when high sensitivity and selectivity are required, especially for complex matrices. The derivatization step is crucial for achieving good chromatographic performance.
-
HPLC-UV offers a simpler, more cost-effective, and robust alternative, particularly for routine quality control applications where high sensitivity is not the primary concern.
The choice of method should be based on a thorough evaluation of the specific analytical requirements, including the desired limits of detection and quantification, the complexity of the sample matrix, and the available instrumentation. The provided protocols and validation data serve as a starting point for developing and validating a suitable analytical method for this compound in your laboratory.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. 2.6. Salicylic Acid Adsorption Tests and HPLC-UV/Vis Detection [bio-protocol.org]
Comparative study of the reactivity of different silyl ethers of salicylic acid
A Comparative Study on the Reactivity of Silyl Ethers of Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various silyl ethers derived from salicylic acid. Silyl ethers are frequently employed as protecting groups for the phenolic hydroxyl group of salicylic acid in multi-step organic syntheses. The choice of the silyl group is critical as it dictates the stability of the protected molecule and the conditions required for its removal. This document outlines the relative reactivity of common silyl ethers, provides experimental protocols for their synthesis and cleavage, and discusses the key factors influencing their reactivity.
Data Presentation: Comparative Reactivity of Silyl Ethers
| Silyl Ether | Structure | Relative Stability in Acid[1] | Relative Stability in Base[1] | General Reactivity |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | 1 | 1 | Very High |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | 64 | 10-100 | High |
| TBS/TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | 20,000 | Low |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Very Low |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | 20,000 | Very Low |
Note: Higher relative stability corresponds to lower reactivity (i.e., slower cleavage).
Experimental Protocols
The following are detailed methodologies for the synthesis of silyl ethers of salicylic acid and their subsequent deprotection (hydrolysis).
General Procedure for the Silylation of Salicylic Acid
This protocol describes the protection of the phenolic hydroxyl group of salicylic acid.
Materials:
-
Salicylic acid
-
Silyl chloride (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), triisopropylsilyl chloride (TIPSCl))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N), Imidazole)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents). For TBDMS and other sterically hindered silyl chlorides, imidazole is often the base of choice, while for less hindered silyl chlorides like TMSCl, triethylamine can be used.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the silyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction time will vary depending on the steric hindrance of the silylating agent. Less hindered silyl chlorides like TMSCl will react faster than more hindered ones like TBDMSCl or TIPSCl.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl ether of salicylic acid.
General Procedure for the Deprotection (Hydrolysis) of Silyl Ethers of Salicylic Acid
This protocol describes the cleavage of the silyl ether to regenerate the phenolic hydroxyl group. The choice of reagent and conditions depends on the stability of the silyl ether.
Materials:
-
Silyl ether of salicylic acid
-
Deprotection reagent:
-
For TMS ethers: Mild acid (e.g., acetic acid in THF/water) or a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF).[1]
-
For TBS/TBDMS ethers: Stronger acid (e.g., camphorsulfonic acid (CSA) in methanol) or a fluoride source (e.g., TBAF in THF).[1]
-
For TIPS/TBDPS ethers: A more potent fluoride source (e.g., HF-pyridine complex in THF) is often required.[1]
-
-
Solvent (e.g., THF, methanol, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the silyl ether of salicylic acid in the appropriate solvent in a round-bottom flask.
-
Add the deprotection reagent. For acid-catalyzed deprotection, a protic solvent like methanol is often used. For fluoride-mediated deprotection, an aprotic solvent like THF is common.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) and monitor its progress by TLC. The reaction time will vary significantly based on the silyl group's stability.
-
Once the reaction is complete, carefully quench the reaction. For acidic deprotections, neutralize with a saturated aqueous solution of sodium bicarbonate. For fluoride-based deprotections, a water quench is typically sufficient.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure salicylic acid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of the reactivity of different silyl ethers of salicylic acid.
Caption: Experimental workflow for the comparative study.
Factors Influencing Reactivity
The reactivity of silyl ethers of salicylic acid is governed by a combination of steric and electronic factors.
Caption: Factors influencing silyl ether reactivity.
References
A Comparative Guide to the Cross-Reactivity of Trimethylsilyl 2-hydroxybenzoate
Disclaimer: As of late 2025, dedicated cross-reactivity studies for Trimethylsilyl 2-hydroxybenzoate are not available in the public domain. This guide provides a hypothetical framework for assessing its potential cross-reactivity based on its structural similarity to salicylic acid and its derivatives. The experimental data presented is illustrative and intended to serve as a template for future research.
This compound, a silylated derivative of salicylic acid, is primarily used in organic synthesis and for analytical derivatization to increase the volatility of salicylic acid for techniques like gas chromatography-mass spectrometry (GC-MS).[1] Given its structural analogy to salicylic acid, a widely recognized bioactive molecule, understanding its potential to cross-react with antibodies or biological receptors designed for salicylic acid or similar structures is crucial for researchers in drug development and diagnostics.
This guide outlines a potential comparative study, detailing the necessary experimental protocols and presenting hypothetical data to illustrate how this compound might compare to other relevant compounds in a binding assay.
Comparative Analysis of Potential Cross-Reactivity
The central hypothesis for a cross-reactivity study would be that an antibody developed to specifically recognize this compound would exhibit varying degrees of binding to structurally related molecules. The degree of cross-reactivity is expected to correlate with the structural and electronic similarity of the analyte to this compound. The trimethylsilyl (TMS) group, being bulky and chemically inert, is a key structural feature that would likely dominate the specific binding interaction.[1][2]
The table below presents hypothetical cross-reactivity data for a panel of compounds tested against a putative polyclonal antibody raised against a this compound-carrier protein conjugate. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) | Rationale for Inclusion |
| This compound |
| 10 | 100 | The target analyte against which the antibody was hypothetically raised. |
| Salicylic Acid |
| 250 | 4.0 | The parent molecule; its cross-reactivity would indicate binding to the core salicylate structure. |
| Acetylsalicylic Acid (Aspirin) |
| 1,000 | 1.0 | A common derivative of salicylic acid; tests the influence of the acetyl group on binding. |
| Benzoic Acid |
| > 10,000 | < 0.1 | The core aromatic ring and carboxyl group; assesses the importance of the hydroxyl group for binding. |
| Methyl Salicylate |
| 800 | 1.25 | An ester of salicylic acid; evaluates the effect of modifying the carboxyl group. |
| 2,4-Dihydroxybenzoic Acid |
| > 10,000 | < 0.1 | An analog with an additional hydroxyl group; tests the specificity for the substitution pattern on the aromatic ring. |
| Trimethylsilanol |
| > 10,000 | < 0.1 | The silyl moiety alone; assesses whether the antibody recognizes the TMS group independently of the salicylate core. |
Note: Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of competing compound) x 100. The data is purely illustrative.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive immunoassay is the method of choice.[3][4] The following protocols outline the necessary steps to generate the data presented in the hypothetical table above.
Preparation of the Immunogen: Hapten-Carrier Conjugation
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This small molecule is referred to as a hapten.[5][6]
-
Activation of this compound: The carboxylic acid group of this compound is activated to form an active ester, for example, using N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as Bovine Serum Albumin (BSA) for ELISA plate coating or Keyhole Limpet Hemocyanin (KLH) for immunization, which has available primary amine groups (e.g., from lysine residues).[7][] The NHS ester reacts with the amines to form a stable amide bond.
-
Purification: The resulting conjugate (e.g., TMS-Salicylate-KLH) is purified from unconjugated hapten and reagents by dialysis or size-exclusion chromatography.
Antibody Production
Polyclonal or monoclonal antibodies can be generated through standard procedures.
-
Immunization: The hapten-carrier conjugate (e.g., TMS-Salicylate-KLH) is mixed with an adjuvant and injected into host animals (e.g., rabbits or mice).
-
Booster Injections: A series of booster injections are administered to increase the antibody titer.
-
Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography, typically with a column where the hapten is immobilized on a different carrier protein (e.g., TMS-Salicylate-BSA) to select for antibodies specific to the hapten portion of the immunogen.
Competitive ELISA Protocol
A competitive ELISA is a highly sensitive method for quantifying small molecules and determining cross-reactivity.[9][10][11]
-
Plate Coating: A 96-well microtiter plate is coated with the hapten conjugated to a carrier protein different from the one used for immunization (e.g., TMS-Salicylate-BSA). This prevents the antibody from binding to the carrier protein itself. The plate is then incubated and washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like 1% BSA in Phosphate Buffered Saline (PBS) to prevent non-specific binding. The plate is then washed.
-
Competition Reaction:
-
A fixed, limited concentration of the purified anti-TMS-Salicylate antibody is mixed with either the standard (this compound) or the test compound (potential cross-reactant) at various concentrations.
-
These mixtures are incubated to allow the antibody to bind to the free analyte in the solution.
-
100 µL of each mixture is then added to the coated and blocked wells of the microtiter plate. The plate is incubated. During this step, any antibody that is not already bound to the free analyte will bind to the TMS-Salicylate-BSA coated on the plate.
-
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., Goat Anti-Rabbit HRP) is added to each well and incubated. The plate is washed again.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., H₂SO₄).
-
Data Acquisition: The absorbance (Optical Density or OD) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The color intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis
-
Standard Curve: A standard curve is generated by plotting the absorbance values against the known concentrations of this compound.
-
IC50 Calculation: The concentration of each test compound that causes a 50% reduction in the maximum signal (IC50) is determined from its respective inhibition curve.
-
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) × 100
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of antibody cross-reactivity.
Caption: Workflow for a competitive ELISA experiment.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Synthesis of Benzyl Salicylate: Evaluating Trimethylsilyl 2-hydroxybenzoate as a Starting Material
In the landscape of pharmaceutical and fragrance synthesis, the efficient production of esters such as benzyl salicylate is of paramount importance. This guide provides a comparative analysis of synthetic routes to benzyl salicylate, with a particular focus on the performance of Trimethylsilyl 2-hydroxybenzoate as a key intermediate compared to traditional starting materials like salicylic acid and its sodium salt. The following sections detail the experimental protocols and present a quantitative comparison of their performance, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Performance Data
The synthesis of benzyl salicylate can be approached from several precursors. Below is a summary of the performance of three common starting materials in the synthesis of benzyl salicylate. The data is compiled from established synthetic methodologies to provide a clear comparison of reaction time and yield.
| Starting Material | Reaction Partner | Catalyst/Reagent | Reaction Time (hours) | Yield (%) |
| Salicylic Acid | Benzyl Alcohol | Sulfuric Acid | Several hours | High |
| Sodium Salicylate | Benzyl Chloride | Phase Transfer Catalyst (PEG-400) | 2 | 96.36[1] |
| This compound | Benzyl Chloride | N/A (Desilylation in situ) | Not specified | High (expected) |
Experimental Protocols
Detailed methodologies for the synthesis of benzyl salicylate from the compared starting materials are provided below.
1. Esterification of Salicylic Acid with Benzyl Alcohol
This traditional Fischer-Speier esterification method involves the direct reaction of salicylic acid with benzyl alcohol.
-
Materials: Salicylic acid, benzyl alcohol, sulfuric acid (catalyst).
-
Procedure:
-
Salicylic acid is dissolved in an excess of benzyl alcohol.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is heated at a controlled temperature, typically between 100°C and 120°C.[2]
-
Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the product.[2]
-
Upon completion, the mixture is cooled, and the product is purified, typically by distillation or recrystallization, to achieve the desired purity.[2]
-
2. Synthesis from Sodium Salicylate and Benzyl Chloride
This method utilizes a phase transfer catalyst to facilitate the reaction between the sodium salt of salicylic acid and benzyl chloride.
-
Materials: Sodium salicylate, benzyl chloride, PEG-400 (phase transfer catalyst), potassium fluoride.
-
Procedure:
-
Sodium salicylate, benzyl chloride, PEG-400, and potassium fluoride are combined in a round-bottom flask.[1]
-
The mixture is heated to 150°C and allowed to react for 2 hours.[1]
-
After the reaction is complete, water is added to induce phase separation.[1]
-
The organic layer is separated, washed with distilled water, a 5% NaHCO3 aqueous solution, and again with distilled water.[1]
-
The final product is obtained after dehydration and vacuum distillation.[1]
-
3. Proposed Synthesis from this compound and Benzyl Chloride
The use of silylated derivatives of hydroxybenzoic acids offers a pathway that proceeds under mild conditions. The trimethylsilyl group acts as a protecting group for the hydroxyl and carboxylic acid functionalities, which can be removed in situ during the reaction.
-
Materials: this compound, benzyl chloride.
-
Procedure:
-
This compound is reacted with benzyl chloride.
-
The reaction is typically carried out in a suitable aprotic solvent.
-
The trimethylsilyl group is displaced by the benzyl group, forming benzyl salicylate and trimethylsilyl chloride as a byproduct.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the product is isolated and purified.
-
Reaction Pathways and Workflows
To visually represent the synthetic strategies and the underlying chemical logic, the following diagrams have been generated.
Caption: Synthetic routes to Benzyl Salicylate.
Caption: Choosing a synthetic starting material.
References
Unveiling Metabolic Fates: A Comparative Guide to Isotopic Labeling and Analysis of Salicylic Acid Derivatives
In the intricate world of drug metabolism and biochemical pathway analysis, isotopic labeling stands out as a powerful technique for tracing the journey of molecules within biological systems. For researchers working with salicylic acid and its derivatives, understanding the nuances of isotopic labeling strategies and subsequent analytical methods is paramount. This guide provides a comprehensive comparison of common approaches, with a focus on the role of silylation in preparing samples for analysis, particularly forming Trimethylsilyl 2-hydroxybenzoate for Gas Chromatography-Mass Spectrometry (GC-MS).
The central theme of this guide revolves around the common workflow where salicylic acid is first isotopically labeled and then derivatized to enhance its analytical properties. This compound is a key derivative in this process, enabling robust and sensitive detection.
Experimental Workflow: From Labeled Salicylate to Analytical Data
The overall process for conducting isotopic labeling studies with salicylic acid and analyzing it as its trimethylsilyl ester is depicted below. This workflow is fundamental for pharmacokinetic and metabolic studies.
Comparison of Isotopic Labeling Strategies for Salicylic Acid
The choice of isotope and labeling method depends on the research question, the required sensitivity, and the analytical technique to be employed. Deuterium (²H) and Carbon-13 (¹³C) are common stable isotopes, while Carbon-14 (¹⁴C) and Tritium (³H) are radioactive isotopes used for their high sensitivity in detection.
| Isotope | Labeling Approach | Common Applications | Analytical Method | Reference |
| Deuterium (²H) | Catalytic exchange on the aromatic ring of salicylic acid. | Pharmacokinetic studies, metabolic pathway elucidation, internal standards for quantitative mass spectrometry. | GC-MS, LC-MS | [1][2] |
| Carbon-14 (¹⁴C) | Synthesis of salicylic acid starting from a ¹⁴C-labeled precursor, such as sodium acetate-1-¹⁴C to form acetyl-1-¹⁴C-salicylic acid. | Drug metabolism and disposition studies, quantitative whole-body autoradiography. | Scintillation counting, Accelerator Mass Spectrometry | [3] |
| Tritium (³H) | Introduction via catalytic exchange or from a tritiated precursor. | Autoradiography to study tissue and cellular distribution. | Autoradiography, Scintillation counting | [4] |
Analytical Methodologies: Silylation and Alternatives
For the analysis of salicylic acid, particularly in complex biological matrices, derivatization is often a necessary step to improve its chromatographic behavior and detection sensitivity. Silylation to form this compound is a widely adopted method for GC-MS analysis.
Silylation for GC-MS Analysis
Silylation involves replacing the active hydrogens on the carboxyl and hydroxyl groups of salicylic acid with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[5][6]
Common Silylating Reagents:
| Reagent | Full Name | Key Features | Reference |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | A powerful silylating agent, often used with a catalyst like TMCS (trimethylchlorosilane). | [7] |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | One of the most volatile silylating reagents, its byproducts are also highly volatile, minimizing chromatographic interference. | [8][9] |
Alternative Analytical Techniques
While GC-MS following silylation is a robust method, other analytical techniques can also be employed, some of which may not require derivatization.
| Analytical Technique | Principle | Advantages | Disadvantages | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity in a liquid mobile phase. | Can often analyze salicylic acid directly without derivatization. | May have lower sensitivity compared to GC-MS for certain applications. | [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection sensitivity of mass spectrometry. | High sensitivity and specificity; suitable for a wide range of metabolites. | Can be more complex to operate and maintain than HPLC. | [10] |
Detailed Experimental Protocols
To provide a practical context, below are summaries of experimental protocols derived from the literature for the labeling and analysis of salicylates.
Protocol 1: Synthesis of Deuterium-Labeled Aspirin and GC-MS Analysis
This protocol describes the synthesis of deuterium-labeled aspirin from salicylic acid and its subsequent analysis by GC-MS.
1. Isotopic Labeling:
-
Starting Material: Salicylic acid.
-
Labeling Method: Catalytic exchange to introduce deuterium atoms onto the aromatic ring.[1]
-
Reaction: The labeled salicylic acid is then acetylated to form deuterium-labeled aspirin.
2. Sample Preparation and Derivatization:
-
Extraction: The labeled aspirin and its metabolite, salicylic acid, are extracted from plasma.
-
Derivatization: The extracted compounds are converted to their benzyl esters for GC-MS analysis.[1] Alternatively, for direct analysis of salicylic acid, silylation with a reagent like BSTFA would be performed to form this compound.[7]
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and specificity.[7]
-
Internal Standard: A heptadeuterated version of the compound can be used as an internal standard for accurate quantification.[1]
Protocol 2: Silylation of Salicylic Acid for GC-MS Analysis
This protocol outlines a general procedure for the silylation of salicylic acid for GC-MS analysis.
1. Sample Preparation:
-
An aliquot of the sample extract containing salicylic acid is dried, for example, under a stream of nitrogen.
2. Silylation Reaction:
-
Reagent: A silylating reagent such as BSTFA or MSTFA is added to the dried sample.[7][9] A solvent like pyridine or acetonitrile may be used.
-
Reaction Conditions: The reaction mixture is typically heated (e.g., at 60-80°C) for a specific duration (e.g., 15-30 minutes) to ensure complete derivatization to this compound.
3. GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The instrument is programmed with appropriate temperature ramps for the column and settings for the mass spectrometer to detect the trimethylsilyl derivative of salicylic acid.
Signaling and Metabolic Pathways
Isotopically labeled salicylic acid is instrumental in elucidating its biosynthetic and metabolic pathways. For instance, in plants, salicylic acid can be synthesized via two primary pathways, both of which can be traced using labeled precursors.
By feeding plants with isotopically labeled phenylalanine or cinnamate, researchers can trace the incorporation of the label into salicylic acid, thereby determining the active pathway under different conditions.[11]
Conclusion
The use of isotopically labeled this compound for research is more accurately described as a two-step process: the isotopic labeling of salicylic acid followed by its derivatization to this compound for enhanced analysis, typically by GC-MS. This guide has provided a comparative overview of different isotopic labeling strategies and analytical methodologies. The choice of a specific protocol depends on the research objectives, the required sensitivity, and the available instrumentation. By carefully selecting the appropriate labeling and analytical methods, researchers can effectively trace the metabolic fate of salicylic acid and gain deeper insights into its biological roles.
References
- 1. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of tritium-labeled salicylate in the cochlea. An autoradiographical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of Trimethylsilyl 2-hydroxybenzoate Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques and experimental data for elucidating the structure of trimethylsilyl derivatives of 2-hydroxybenzoic acid (salicylic acid). Three primary derivatives are possible: 2-(trimethylsilyloxy)benzoic acid (O-silylated), trimethylsilyl 2-hydroxybenzoate (COO-silylated), and trimethylsilyl 2-(trimethylsilyloxy)benzoate (di-silylated).
This guide will delve into the experimental protocols for synthesizing these derivatives and detail the analytical methods used to distinguish them, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data is summarized in clear, comparative tables, and a logical workflow for structural confirmation is provided.
Distinguishing Isomers: A Comparative Analysis of Spectral Data
The key to confirming the structure of a specific this compound derivative lies in the careful interpretation of its spectral data. The location of the trimethylsilyl (TMS) group—on the hydroxyl, the carboxyl, or both functional groups—imparts unique signatures in ¹H NMR, ¹³C NMR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts of the protons and carbons in the vicinity of the silylation site are significantly affected, providing a clear method for distinguishing between the isomers.
Table 1: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, δ in ppm)
| Proton | 2-Hydroxybenzoic Acid (Parent) | 2-(Trimethylsilyloxy)benzoic acid (O-silylated) | This compound (COO-silylated) | Trimethylsilyl 2-(trimethylsilyloxy)benzoate (Di-silylated) |
| -OH | ~10.8 (s, 1H) | Absent | ~10.5 (s, 1H) | Absent |
| -COOH | ~11.0 (s, 1H) | ~11.0 (s, 1H) | Absent | Absent |
| Ar-H | 6.9-8.1 (m, 4H) | 6.9-8.1 (m, 4H) | 6.8-7.9 (m, 4H) | 6.8-7.9 (m, 4H) |
| -Si(CH₃)₃ | Absent | ~0.3 (s, 9H) | ~0.4 (s, 9H) | ~0.3 (s, 9H), ~0.4 (s, 9H) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃, δ in ppm)
| Carbon | 2-Hydroxybenzoic Acid (Parent) | 2-(Trimethylsilyloxy)benzoic acid (O-silylated) | This compound (COO-silylated) | Trimethylsilyl 2-(trimethylsilyloxy)benzoate (Di-silylated) |
| C=O | ~174 | ~174 | ~170 | ~170 |
| C-OH/C-OTMS | ~162 | ~158 | ~162 | ~158 |
| Ar-C | 115-136 | 118-134 | 117-135 | 118-134 |
| -Si(CH₃)₃ | Absent | ~0.5 | ~0.2 | ~0.5, ~0.2 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing these volatile derivatives.
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Derivative | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 2-(Trimethylsilyloxy)benzoic acid | 210 | 195, 136, 121 | [M-CH₃]⁺, [M-Si(CH₃)₃+H]⁺ (rearrangement), [C₇H₅O₂]⁺ |
| This compound | 210 | 195, 121, 93 | [M-CH₃]⁺, [M-OSi(CH₃)₃]⁺, [C₆H₅O]⁺ |
| Trimethylsilyl 2-(trimethylsilyloxy)benzoate [1] | 282 | 267, 209, 193, 73 | [M-CH₃]⁺[1], [M-Si(CH₃)₃]⁺, [M-OSi(CH₃)₃]⁺, [Si(CH₃)₃]⁺ |
Experimental Protocols
Precise and controlled synthesis is crucial for obtaining the desired derivative. The following are generalized protocols for the selective and exhaustive silylation of 2-hydroxybenzoic acid.
Protocol 1: Selective O-Silylation to yield 2-(Trimethylsilyloxy)benzoic acid
This protocol is designed to selectively silylate the more reactive phenolic hydroxyl group in the presence of the carboxylic acid.
Materials:
-
2-Hydroxybenzoic acid
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-hydroxybenzoic acid in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add a slight molar excess (1.1 equivalents) of BSA or MSTFA to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Selective COO-Silylation to yield this compound
This protocol focuses on the silylation of the carboxylic acid group, which is generally less reactive than the phenolic hydroxyl group. This often requires activation of the carboxylic acid or the use of specific silylating agents.
Materials:
-
2-Hydroxybenzoic acid
-
N-(Trimethylsilyl)imidazole (TMSI)
-
Anhydrous solvent (e.g., Tetrahydrofuran, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-hydroxybenzoic acid in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add one equivalent of TMSI to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification can be achieved by distillation or column chromatography.
Protocol 3: Di-silylation to yield Trimethylsilyl 2-(trimethylsilyloxy)benzoate
This protocol aims to silylate both the hydroxyl and carboxyl functional groups.
Materials:
-
2-Hydroxybenzoic acid
-
Excess of a strong silylating agent (e.g., BSA with a catalytic amount of Trimethylchlorosilane (TMCS), or MSTFA)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-hydroxybenzoic acid in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add a significant excess (e.g., 2.5-3 equivalents) of the silylating agent (and catalyst if using BSA).
-
Heat the reaction mixture to ensure complete silylation of both functional groups. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete, remove the solvent and excess reagent under reduced pressure.
-
The resulting di-silylated product is often sufficiently pure for direct analysis, but can be purified by vacuum distillation if required.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.
References
Inter-laboratory Comparison of Trimethylsilyl 2-hydroxybenzoate Analysis: A Methodological Guide
Introduction
Trimethylsilyl 2-hydroxybenzoate, a derivative of salicylic acid, is an important analyte in various research and industrial settings. Its analysis is critical for quality control, metabolic studies, and chemical synthesis. This guide provides a comparative overview of the common analytical methodologies employed for the quantification of this compound, presented in the context of a hypothetical inter-laboratory comparison. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.
Hypothetical Inter-laboratory Study Design
To frame our comparison, we consider a scenario where three laboratories are tasked with quantifying this compound in a prepared sample matrix. Each laboratory employs a different, yet common, analytical approach. This guide will compare the methodologies themselves, providing a framework for what a real-world comparison might entail.
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of the analytical methods typically used for the analysis of this compound.
| Parameter | Method A: Gas Chromatography-Mass Spectrometry (GC-MS) | Method B: Gas Chromatography-Flame Ionization Detection (GC-FID) | Method C: High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by GC, identification and quantification by mass-to-charge ratio. | Separation by GC, quantification by flame ionization. | Separation by LC, quantification by UV absorbance. |
| Selectivity | Very High (mass spectral data provides structural information). | Moderate (retention time is the primary identifier). | Moderate (retention time and UV spectrum). |
| Sensitivity | High (picogram to femtogram range). | Moderate (nanogram range). | Low to Moderate (microgram to nanogram range). |
| Linear Range | Wide | Wide | Moderate |
| Instrumentation Cost | High | Moderate | Moderate |
| Sample Throughput | Moderate | High | High |
| Robustness | Moderate | High | High |
| Typical Application | Confirmatory analysis, metabolite identification, low-level quantification. | Routine quality control, high-concentration samples. | Analysis of the parent compound (2-hydroxybenzoic acid) before derivatization. |
Experimental Protocols
A detailed experimental protocol for the most common and robust method, GC-MS, is provided below. This protocol outlines the steps from sample preparation to data analysis.
Protocol: Quantification of this compound by GC-MS
1. Objective
To quantify the concentration of this compound in a sample matrix using gas chromatography-mass spectrometry following silylation of 2-hydroxybenzoic acid.
2. Materials and Reagents
-
2-hydroxybenzoic acid (Salicylic Acid) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated salicylic acid)
-
Sample containing 2-hydroxybenzoic acid
-
Vials, syringes, and other necessary labware
3. Instrumentation
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless
-
Software for data acquisition and analysis
4. Procedure
4.1. Standard Preparation
-
Prepare a stock solution of 2-hydroxybenzoic acid in ethyl acetate (e.g., 1 mg/mL).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard and the quality control (QC) samples with the internal standard.
4.2. Sample Preparation (Derivatization)
-
Pipette 100 µL of the sample, standard, or QC into a derivatization vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
4.3. GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for this compound (e.g., m/z 210, 195, 135) and the internal standard.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the key chemical and procedural steps in the analysis of this compound.
Caption: Silylation of 2-hydroxybenzoic acid.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Analysis of the Biological Activity of Trimethylsilyl 2-hydroxybenzoate and its Parent Compound, Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological activity of Trimethylsilyl 2-hydroxybenzoate, a silylated derivative of salicylic acid, in comparison to its well-known parent compound. While direct comparative experimental data on this compound is limited, this document outlines the theoretical framework for its action as a prodrug and provides detailed experimental protocols to facilitate its evaluation.
Executive Summary
Salicylic acid is a cornerstone of anti-inflammatory and analgesic therapy with established mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[1] Its therapeutic potential extends to anticancer applications, where it has been shown to induce apoptosis and inhibit cancer cell proliferation.[2][3][4][5] this compound, as a silylated derivative, is hypothesized to function as a prodrug, undergoing hydrolysis in a physiological environment to release the active salicylic acid. This modification could potentially alter the pharmacokinetic profile, offering advantages such as improved stability, enhanced membrane permeability, and a more controlled release of the parent compound. This guide presents a hypothetical comparison based on this prodrug concept and provides the necessary experimental designs for its validation.
Comparative Biological Activity: A Prodrug Perspective
The central hypothesis is that this compound serves as a prodrug, being biologically inactive until it is hydrolyzed to salicylic acid. Silyl ethers are known to be labile and can be cleaved under physiological conditions.[6][7][8][9] This bioconversion would then allow salicylic acid to exert its characteristic biological effects.
Table 1: Hypothetical Comparison of Biological Activity
| Biological Activity | Salicylic Acid | This compound (as a prodrug) | Key Experimental Assays |
| Anti-inflammatory | Direct inhibition of COX-1 and COX-2 enzymes; suppression of NF-κB activation.[1] | Indirect activity following hydrolysis to salicylic acid. May exhibit a delayed onset but potentially prolonged duration of action. | COX Inhibition Assay, NF-κB Activation Assay, Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines.[2][4][10] | Indirect activity post-hydrolysis. Potential for improved delivery to cancer cells due to increased lipophilicity. | MTT Cell Viability Assay, Apoptosis Assays (e.g., Annexin V/PI staining), Cell Cycle Analysis. |
| Analgesic | Central and peripheral mechanisms, partly through inhibition of prostaglandin synthesis. | Indirectly mediated by the release of salicylic acid. | Hot plate test, tail-flick test in animal models. |
| Antimicrobial | Exhibits bacteriostatic and fungicidal properties. | Activity dependent on conversion to salicylic acid. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. |
Note: The data for this compound in this table is hypothetical and assumes its complete conversion to salicylic acid in the biological system.
Signaling Pathways
The primary signaling pathways modulated by salicylic acid, and consequently by its prodrug form, are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Cyclooxygenase (COX) Pathway Inhibition by Salicylic Acid.
Caption: NF-κB Signaling Pathway and its Inhibition by Salicylic Acid.
Experimental Protocols
To empirically validate the biological activity of this compound relative to salicylic acid, the following detailed experimental protocols are recommended.
General Experimental Workflow
Caption: General workflow for comparing the biological activities.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (Salicylic Acid and this compound)
-
Stannous Chloride solution
-
Prostaglandin F2α (PGF2α) ELISA kit
-
96-well microplate
-
Prepare the reaction buffer, heme, and enzyme solutions according to the manufacturer's instructions.
-
Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 30 µL of saturated Stannous Chloride solution.
-
Quantify the amount of PGF2α produced using a PGF2α ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (Salicylic Acid and this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 500 µM) and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Activity: NF-κB Activation Assay
This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[19][20][21][22][23]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (Salicylic Acid and this compound)
-
Nuclear and cytoplasmic extraction reagents
-
Antibodies for Western blotting (anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
Alternatively, an NF-κB p65 transcription factor assay kit (ELISA-based) can be used.
Procedure (Western Blotting):
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using an appropriate extraction kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting using antibodies against p65, a nuclear marker (lamin B1), and a cytoplasmic marker (β-actin).
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Conclusion
While salicylic acid possesses a well-defined and potent range of biological activities, its therapeutic efficacy can be limited by its physicochemical properties. The silylated derivative, this compound, presents a promising prodrug strategy to potentially enhance the delivery and pharmacokinetic profile of salicylic acid. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct a direct, quantitative comparison of these two compounds. The resulting data will be crucial in determining if the silylation of salicylic acid offers a tangible advantage in the development of improved anti-inflammatory and anticancer agents.
References
- 1. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 2. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. mdpi.com [mdpi.com]
- 5. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 6. The Cleavage of Trimethylsilyl Ether [cjcu.jlu.edu.cn]
- 7. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic acid metabolites and derivatives inhibit CDK activity: Novel insights into aspirin's chemopreventive effects against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 12. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchhub.com [researchhub.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Group Strategies in Hindered Salicylate Ester Synthesis
In the synthesis of complex pharmaceutical intermediates and active ingredients, the efficient formation of ester bonds is a frequent challenge, particularly when steric hindrance or the presence of sensitive functional groups necessitates a multi-step approach. This guide provides a detailed cost-benefit analysis of utilizing a trimethylsilyl protecting group for the phenolic hydroxyl of salicylic acid, comparing it with an alternative protection strategy and a direct coupling method for the synthesis of tert-butyl salicylate, a model for sterically hindered esters.
This analysis is intended for researchers, chemists, and process development professionals, offering a quantitative and qualitative comparison of synthetic routes to inform decisions in selecting an optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of tert-butyl salicylate is challenging due to the steric bulk of the tert-butyl group and the presence of the acidic phenolic proton, which can interfere with standard esterification reactions. Below, we compare three distinct synthetic strategies.
Route A: Trimethylsilyl (TMS) Protection
This route involves the temporary protection of the acidic phenolic hydroxyl group as a trimethylsilyl ether. This allows for the activation of the carboxylic acid and subsequent esterification, followed by a straightforward deprotection step.
Route B: Benzyl (Bn) Protection
A classic alternative, this route uses the more robust benzyl ether to protect the phenol. While effective, the removal of the benzyl group typically requires catalytic hydrogenation, which involves specialized equipment.
Route C: Direct Steglich Esterification
This approach attempts the direct coupling of salicylic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This route is the most atom-economical but risks side reactions and lower yields due to the unprotected phenol.
Data Presentation: Quantitative Route Comparison
The following tables provide a quantitative comparison of the three synthetic routes, based on a theoretical 10 mmol scale synthesis of tert-butyl salicylate.
Table 1: Reagent and Solvent Costs
| Reagent/Solvent | Supplier/Source | Price (USD) | Quantity | Cost per g/mL (USD) |
| Salicylic Acid | Sigma-Aldrich | $45.10 | 500 g | $0.09 |
| Trimethylsilyl Chloride (TMSCl) | Sigma-Aldrich | $48.30 | 100 mL | $0.48 |
| Triethylamine | Fisher Scientific | $281.00 | 1 L | $0.28 |
| Benzyl Bromide | Sigma-Aldrich | $55.60 | 250 mL | $0.22 |
| Potassium Carbonate | Sigma-Aldrich | $60.50 | 1 kg | $0.06 |
| 10% Palladium on Carbon (Pd/C) | Sigma-Aldrich | $248.00 | 10 g | $24.80 |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | $44.90 | 100 g | $0.45 |
| 4-(Dimethylamino)pyridine (DMAP) | Carl ROTH | €36.45 (~$39.20) | 25 g | $1.57 |
| tert-Butanol | TCI Chemicals | $33.00 | 500 mL | $0.07 |
| Tetrahydrofuran (THF) | Lab Alley | $99.72 | 4 L | $0.025 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | $165.00 | 100 mL | $1.65 |
| Ethyl Acetate | Fisher Scientific | $67.14 | 1 Gallon | $0.018 |
| Hexane | Express Chemical | $495.00 | 5 Gallons | $0.026 |
| Hydrochloric Acid (37%) | Fisher Scientific | $55.00 | 500 mL | $0.11 |
| Sodium Bicarbonate | Sigma-Aldrich | $48.80 | 500 g | $0.10 |
| Magnesium Sulfate | Sigma-Aldrich | $40.50 | 500 g | $0.08 |
Note: Prices are based on current listings (as of late 2025) and may vary. Currency conversions are approximate.
Table 2: Process and Cost Comparison per 10 mmol of Product
| Parameter | Route A: TMS Protection | Route B: Benzyl Protection | Route C: Direct Steglich |
| Number of Steps | 3 | 3 | 1 |
| Overall Yield | ~77% | ~72% | ~45% |
| Total Reagent Cost | $10.85 | $12.55 | $6.80 |
| Total Solvent Cost | $2.15 | $2.80 | $1.50 |
| Total Chemical Cost | $13.00 | $15.35 | $8.30 |
| Estimated Time | 8-10 hours | 24-30 hours | 12-16 hours |
| Cost per Gram of Product | $8.39 | $11.04 | $9.54 |
| Waste Products | Triethylammonium chloride, TMS-OH, Dicyclohexylurea (DCU) | Potassium bromide, Toluene, DCU | Dicyclohexylurea (DCU) |
| Special Conditions | Inert atmosphere for silylation | Hydrogenation (requires pressure vessel, H₂ gas) | - |
Experimental Protocols
Route A: Trimethylsilyl (TMS) Protection Protocol
-
Step 1: Silylation of Salicylic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve salicylic acid (1.38 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL).
-
Add triethylamine (2.1 mL, 15 mmol) and cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl, 1.5 mL, 12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the resulting suspension to remove triethylammonium chloride and concentrate the filtrate under reduced pressure to yield crude 2-(trimethylsilyloxy)benzoic acid, which is used directly in the next step. (Assumed quantitative yield for cost analysis).
-
-
Step 2: Esterification
-
Dissolve the crude 2-(trimethylsilyloxy)benzoic acid in dichloromethane (DCM, 40 mL).
-
Add tert-butanol (1.1 mL, 12 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.061 g, 0.5 mmol).
-
Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in DCM (10 mL) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM. Concentrate the filtrate. (Estimated yield: 85%).
-
-
Step 3: Deprotection
-
Dissolve the crude ester in THF (20 mL) and add 1M hydrochloric acid (5 mL).
-
Stir at room temperature for 1 hour.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (Hexane:Ethyl Acetate) to yield tert-butyl salicylate. (Estimated yield: 90%).
-
Route B: Benzyl (Bn) Protection Protocol
-
Step 1: Benzylation of Salicylic Acid
-
To a solution of salicylic acid (1.38 g, 10 mmol) in N,N-dimethylformamide (DMF, 30 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Add benzyl bromide (1.4 mL, 12 mmol) dropwise and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to yield benzyl 2-hydroxybenzoate. (Estimated yield: 90%).
-
-
Step 2: Esterification
-
Follow the same DCC/DMAP coupling procedure as in Route A, Step 2, using benzyl 2-hydroxybenzoate as the starting material. (Estimated yield: 90%).
-
-
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the benzyl ester intermediate in ethyl acetate (50 mL) in a hydrogenation vessel.
-
Add 10% palladium on carbon (Pd/C, 0.1 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake for 8 hours.
-
Carefully filter the catalyst through Celite and concentrate the filtrate to yield tert-butyl salicylate. (Estimated yield: 90%).
-
Route C: Direct Steglich Esterification Protocol
-
Step 1: Direct Coupling
-
Dissolve salicylic acid (1.38 g, 10 mmol) in DCM (40 mL).
-
Add tert-butanol (1.4 mL, 15 mmol) and DMAP (0.122 g, 1 mmol).
-
Cool the mixture to 0 °C and add a solution of DCC (2.48 g, 12 mmol) in DCM (10 mL) dropwise.
-
Stir at room temperature for 12 hours.
-
Filter the DCU precipitate and wash with DCM.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over magnesium sulfate and concentrate.
-
Purify by column chromatography to isolate tert-butyl salicylate. (Estimated yield: 45%).
-
Visualizations
Caption: Comparative synthetic routes to tert-butyl salicylate.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Discussion and Conclusion
Route A: Trimethylsilyl (TMS) Protection emerges as the most balanced strategy. It offers a high overall yield (77%) and a competitive cost per gram ($8.39). The protection and deprotection steps are fast, clean, and can be performed in one pot, which is advantageous for process efficiency. The primary drawback is the moisture sensitivity of the TMS group and the TMSCl reagent, requiring an inert atmosphere and dry solvents, which can add operational complexity.
Route B: Benzyl (Bn) Protection provides a comparable, albeit slightly lower, overall yield (72%). However, its cost per gram is the highest ($11.04), largely due to the expensive palladium catalyst required for deprotection. While the benzyl group is robust, the need for high-pressure hydrogenation for its removal represents a significant capital expenditure and presents safety considerations that may not be suitable for all laboratory settings.
Route C: Direct Steglich Esterification is the most cost-effective in terms of chemical input (
8.30)andisthemoststraightforwardwithonlyonestep.However,itssignificantlyloweryield(45
9.54) compared to the TMS route. The low yield is likely due to side reactions, such as the acylation of the starting salicylic acid's phenol group. This route may be suitable for initial exploratory studies where simplicity is prioritized over efficiency.
Recommendation:
For the synthesis of hindered salicylate esters where efficiency and yield are critical, the Trimethylsilyl (TMS) protection strategy (Route A) offers the best combination of high yield, moderate cost, and operational efficiency. Its mild reaction conditions and simple deprotection make it highly attractive for both lab-scale and potential scale-up operations, provided that anhydrous conditions can be maintained. While the direct approach (Route C) is cheaper on paper, its poor yield makes it less economical for producing significant quantities of the final product. The benzyl protection route (Route B) remains a viable but more expensive and operationally complex alternative.
Safety Operating Guide
Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate
For Immediate Reference: Treat Trimethylsilyl 2-hydroxybenzoate as Hazardous Waste. Engage a licensed professional waste disposal service for its disposal.
This document provides detailed guidance on the safe and proper disposal of this compound, a silyl ether of salicylic acid. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Safety & Handling Principles
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. This compound may be flammable.[3]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist. Wash hands thoroughly after handling.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Primary Disposal Protocol
The recommended and safest method for disposing of this compound is through a licensed waste disposal company. This ensures that the material is handled and processed in accordance with all applicable environmental regulations.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound with other waste streams, especially aqueous or protic solvent waste, to prevent unintended reactions. Silyl ethers can react with water, alcohols, and strong acids or bases.
-
Containerization:
-
Store the waste in its original container if possible, or in a clearly labeled, compatible container.
-
The container must be in good condition, with a tightly sealing cap to prevent leaks or the escape of vapors.[5]
-
Label the container clearly as "Hazardous Waste: this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials.[3]
-
Professional Collection: Arrange for a licensed hazardous waste disposal company to collect the material. Provide them with the Safety Data Sheet and any other relevant information about the waste.
Spill and Contamination Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[2]
-
Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could create sparks.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[5]
-
Absorption:
-
Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.
-
Do not use combustible materials like paper towels or sawdust for large spills.
-
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the collected spill waste must be disposed of as hazardous waste. Label it clearly and follow the primary disposal protocol outlined above.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, absorbent pads, or empty containers, must be treated as hazardous waste.
-
Empty Containers: "Empty" containers may retain product residue and should be disposed of in the same manner as the unused product.[5] Do not reuse the containers.
-
Contaminated Labware: Disposable labware should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated before washing.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[5] This can lead to the creation of flammable vapors in the plumbing and harm aquatic life.[6]
-
DO NOT dispose of with general laboratory or municipal trash.
-
DO NOT allow the material to evaporate in a fume hood as a primary means of disposal for anything other than very small amounts.[6]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][7] |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | |
| Alternative Method | Chemical incineration with afterburner and scrubber | |
| Spill Containment | Non-combustible absorbent material (sand, vermiculite) | |
| Container Type | Original or compatible, tightly sealed container | [5] |
| Storage Conditions | Cool, well-ventilated, designated hazardous waste area | [3] |
| Prohibited Actions | Do not discharge into drains or mix with incompatible waste | [5] |
References
Personal protective equipment for handling Trimethylsilyl 2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Based on related compounds, Trimethylsilyl 2-hydroxybenzoate should be handled as a substance that is potentially:
-
Harmful if swallowed .[1]
-
A skin and eye irritant , with the potential to cause serious eye damage.[1][2]
-
A potential respiratory tract irritant .[2]
-
Flammable , with vapors that may form explosive mixtures with air.[2]
-
Moisture-sensitive : It may react with water (hydrolyze) to form 2-hydroxybenzoic acid (salicylic acid) and trimethylsilanol.
-
A potential skin sensitizer and suspected of damaging fertility or the unborn child, based on data for analogous salicylates.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A flame-retardant lab coat is required. For tasks with a higher risk of splashing or exposure, an impervious chemical-resistant apron or suit should be used. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[2]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) if possible, due to moisture sensitivity.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4]
3.2. Handling and Use
-
Preparation :
-
Dispensing :
-
Slowly open the container to release any potential pressure.
-
Carefully transfer the required amount, avoiding splashing or the creation of aerosols.
-
-
Post-Handling :
3.3. Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills :
-
Evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly. Do not allow the spilled material to enter drains.[1]
-
Disposal Plan
-
Waste Collection :
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Method :
-
Container Disposal :
-
Handle uncleaned, empty containers as you would the product itself.[1] Do not reuse empty containers.
-
Quantitative Data from Analogous Compounds
| Parameter | Methyl 2-hydroxybenzoate (Methyl Salicylate) | Trimethylsilyl-containing Compounds (General) |
| Flash Point | 110 °C / 230 °F[4] | Can be flammable (e.g., Tris(trimethylsilyl)silane: 55 °C / 131 °F)[3] |
| Boiling Point | 222 °C / 431.6 °F[4] | Varies widely |
| GHS Hazard Statements | H302, H317, H318, H361, H412[1] | H226, H315, H319, H335 (for a representative silyl ether)[2] |
This table summarizes data for related compounds to provide a safety context. The exact values for this compound may differ.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

